molecular formula C11H17Cl2FN2 B8178916 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl

3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl

Katalognummer: B8178916
Molekulargewicht: 267.17 g/mol
InChI-Schlüssel: PKRQKEGKGJOQHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl is a chemically synthesized small molecule featuring a fluorinated aryl ring system. The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to fine-tune a compound's electronic properties, metabolic stability, and binding affinity, making such derivatives valuable scaffolds in pharmaceutical research . Piperazine cores are privileged structures in drug discovery, frequently investigated for their interaction with central nervous system (CNS) targets . Recent studies on advanced piperazine derivatives highlight their significant potential in neuroscience research, particularly as modulators of monoamine transporters . For instance, structurally related compounds have been developed as atypical dopamine transporter (DAT) inhibitors for studying psychostimulant use disorders, showcasing the research utility of this chemical class in neuropharmacology . Furthermore, the broader family of fluorophenyl-triazole and tetrazole compounds has been reported to exhibit antinociceptive and anti-inflammatory activities in preclinical models, implicating mechanisms such as the modulation of the opioid/KATP pathway and ASICs/TRPV1 channels . This suggests that fluorophenyl-containing compounds like 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl serve as key intermediates for synthesizing and evaluating novel bioactive molecules for various research programs.

Eigenschaften

IUPAC Name

3-(4-fluorophenyl)-1-methylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.2ClH/c1-14-7-6-13-11(8-14)9-2-4-10(12)5-3-9;;/h2-5,11,13H,6-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRQKEGKGJOQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)C2=CC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-(4-Fluorophenyl)-1-methylpiperazine Dihydrochloride: Structural Elucidation, Molecular Weight, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, functionalized piperazines serve as privileged scaffolds for central nervous system (CNS) therapeutics, oncology drugs, and antimicrobial agents. Specifically, 3-(4-fluorophenyl)-1-methylpiperazine is a highly versatile building block. The strategic placement of a para-fluoro substitution on the phenyl ring enhances metabolic stability by blocking cytochrome P450-mediated oxidation, while the N-methylated piperazine core modulates lipophilicity and blood-brain barrier (BBB) penetrance.

This technical guide provides an in-depth analysis of the chemical structure, molecular weight calculations, and the self-validating experimental protocols required to synthesize and characterize its dihydrochloride (2HCl) salt form .

Chemical Identity & Structural Elucidation

The free base form of 3-(4-fluorophenyl)-1-methylpiperazine is an oily liquid or low-melting solid at room temperature. It consists of three primary structural motifs:

  • The Piperazine Core: A six-membered saturated heterocycle containing two nitrogen atoms (N1 and N4). are renowned for their favorable pharmacokinetic profiles.

  • N1-Methylation: The tertiary amine at position 1 reduces the hydrogen bond donor count, thereby increasing the topological polar surface area (TPSA) efficiency for membrane permeability.

  • C3-(4-Fluorophenyl) Substitution: The moiety at the C3 position introduces steric bulk and electron-withdrawing properties. The strong C–F bond prevents rapid hepatic phase I metabolism (para-hydroxylation).

Causality of the Salt Form

Why convert the free base to a dihydrochloride salt? Free base aliphatic amines are highly susceptible to atmospheric oxidation and carbon dioxide absorption (forming carbamates). Furthermore, their aqueous solubility is often insufficient for in vitro assays or in vivo dosing. By protonating both the secondary (N4) and tertiary (N1) amines with hydrochloric acid, the compound is converted into a crystalline dihydrochloride salt . This lattice structure drastically improves thermodynamic stability, shelf-life, and dissolution kinetics in aqueous media.

SaltFormation FB Free Base C11H15FN2 MW: 194.25 g/mol SALT Dihydrochloride Salt C11H15FN2 · 2HCl MW: 267.17 g/mol FB->SALT Anhydrous HCl (Ether/Ethanol) HCL 2 x HCl MW: 72.92 g/mol HCL->SALT Protonation of N1 and N4

Thermodynamic pathway of dihydrochloride salt formation and protonation.

Molecular Weight & Stoichiometric Analysis

Accurate molecular weight (MW) calculation is critical for formulating molar equivalent solutions in biological assays. The dihydrochloride salt contains two moles of HCl per mole of the piperazine base.

Quantitative Data Summary
PropertyFree BaseDihydrochloride Salt (2HCl)
Chemical Formula C₁₁H₁₅FN₂C₁₁H₁₅FN₂ · 2HCl
Exact Mass (Monoisotopic) 194.1219 Da266.0518 Da
Carbon (C) Contribution 132.12 g/mol 132.12 g/mol
Hydrogen (H) Contribution 15.12 g/mol 17.14 g/mol
Nitrogen (N) Contribution 28.01 g/mol 28.01 g/mol
Fluorine (F) Contribution 19.00 g/mol 19.00 g/mol
Chlorine (Cl) Contribution N/A70.90 g/mol
Total Molecular Weight 194.25 g/mol 267.17 g/mol

Note: Isotopic distributions must be accounted for during mass spectrometry. The presence of two chloride ions in the salt form will yield a distinct isotopic signature in solid-state analysis, though LC-MS in positive electrospray ionization (ESI+) will only detect the protonated free base.

Experimental Protocols: Synthesis & Analytical Validation

To ensure scientific integrity, the generation and validation of the 2HCl salt must follow a self-validating system. The following protocols detail the synthesis and the subsequent orthogonal analytical techniques required to confirm both purity and stoichiometry.

Protocol A: Anhydrous Dihydrochloride Salt Formation

Causality: Water must be strictly excluded during this process to prevent the formation of hydrates, which would alter the molecular weight and complicate stoichiometric calculations.

  • Dissolution: Dissolve 10.0 mmol (1.94 g) of 3-(4-fluorophenyl)-1-methylpiperazine free base in 20 mL of anhydrous methyl tert-butyl ether (MTBE) under an inert nitrogen atmosphere.

  • Acidification: Place the flask in an ice bath (0 °C). Slowly add 2.2 equivalents (22.0 mmol, 5.5 mL) of anhydrous HCl in dioxane (4.0 M) dropwise under vigorous magnetic stirring.

  • Crystallization: A white crystalline precipitate will form immediately as the N1 and N4 amines protonate. Continue stirring for 30 minutes at room temperature to drive the crystallization to completion.

  • Isolation: Filter the suspension under a vacuum using a Büchner funnel. Wash the filter cake with 2 × 10 mL of cold anhydrous MTBE to remove any unreacted free base or organic impurities.

  • Desiccation: Dry the resulting solid in a vacuum oven at 40 °C over P₂O₅ for 24 hours.

Protocol B: Self-Validating Analytical Workflow

Relying solely on Liquid Chromatography-Mass Spectrometry (LC-MS) is a common pitfall, as the acidic mobile phases and ionization source will strip the HCl, yielding only the mass of the free base ([M+H]⁺ = 195.13). To validate the salt, orthogonal methods are required.

  • Chromatographic Purity (HPLC-UV): Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). Target purity is >99.5%.

  • Structural Confirmation (NMR): Dissolve the salt in D₂O or DMSO-d6. The ¹H-NMR spectrum will show a significant downfield shift for the piperazine ring protons compared to the free base, confirming protonation.

  • Stoichiometric Validation (Argentometric Titration): Dissolve 50.0 mg of the salt in 50 mL of deionized water. Titrate with standardized 0.1 M Silver Nitrate (AgNO₃) using a potentiometric electrode. The theoretical chloride content for C₁₁H₁₅FN₂ · 2HCl is 26.5% . A result within ±0.2% validates the exact dihydrochloride stoichiometry.

AnalyticalWorkflow SYN Crude 2HCl Salt PUR Recrystallization (Absolute Ethanol) SYN->PUR Thermal Dissolution & Slow Cooling HPLC HPLC-UV (Purity > 99.5%) PUR->HPLC Chromatographic Validation NMR 1H & 13C NMR (Protonation State) PUR->NMR Structural Validation TIT AgNO3 Titration (Cl- = 26.5%) PUR->TIT Stoichiometric Validation

Step-by-step analytical workflow for validating the synthesized dihydrochloride salt.

Pharmacological Relevance & Derivative Potential

The 3-(4-fluorophenyl)-1-methylpiperazine scaffold is a prime candidate for further derivatization. By functionalizing the secondary amine (N4) via reductive amination, Buchwald-Hartwig cross-coupling, or amide coupling, researchers can rapidly generate libraries of targeted therapeutics.

Structural analogs, such as [1], have demonstrated significant affinity for monoamine transporters and serotonin receptors. The precise molecular weight and high solubility of the 2HCl salt ensure that high-throughput screening (HTS) data remains robust, reproducible, and free from the artifactual precipitation often seen with poorly formulated free bases.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 796563, 1-(4-Fluorobenzyl)piperazine" PubChem. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4837, Piperazine" PubChem. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10008, Fluorobenzene" PubChem. URL: [Link]

A Technical Guide to the Pharmacokinetic Characterization of 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl, a novel small molecule with therapeutic potential. In the absence of established public data for this specific entity, this document serves as a detailed roadmap for researchers to elucidate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. By integrating established in vitro and in vivo methodologies, this guide empowers drug development professionals to generate the critical data necessary for informed decision-making in the progression of this compound from discovery to clinical candidacy. The protocols and strategies outlined herein are grounded in regulatory expectations and industry best practices to ensure data integrity and translatability.

Introduction: The Imperative for Pharmacokinetic Profiling

The therapeutic efficacy and safety of any new chemical entity (NCE) are intrinsically linked to its pharmacokinetic (PK) profile. Understanding how a drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted is fundamental to designing appropriate dosing regimens and anticipating potential drug-drug interactions.[1][2] For 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl, a compound with a piperazine core—a scaffold present in numerous biologically active agents—a thorough ADME characterization is a critical step in its development pathway.[3] The presence of a fluorophenyl group can significantly influence metabolic stability and membrane permeability, making a detailed investigation essential.[4]

This guide will delineate a logical, tiered approach to the pharmacokinetic characterization of 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl, commencing with high-throughput in vitro assays and progressing to definitive in vivo studies in preclinical species.

Foundational Analytics: Bioanalytical Method Development

Accurate and robust quantification of 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl in biological matrices is the bedrock of any pharmacokinetic study.[5][6] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[5]

Experimental Protocol: LC-MS/MS Method Development and Validation
  • Analyte and Internal Standard (IS) Preparation:

    • Prepare stock solutions of 3-(4-Fluorophenyl)-1-methyl-piperazine and a suitable internal standard (e.g., a deuterated analog) in an organic solvent such as DMSO or methanol.

    • Serially dilute the stock solutions to create calibration standards and quality control (QC) samples in the relevant biological matrix (e.g., plasma, microsomal buffer).

  • Sample Preparation:

    • Develop a sample extraction procedure to remove proteins and other interfering substances from the biological matrix. Common techniques include:

      • Protein Precipitation (PPT): Add a cold organic solvent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.[7]

      • Liquid-Liquid Extraction (LLE): Extract the analyte from the aqueous matrix into an immiscible organic solvent.

      • Solid-Phase Extraction (SPE): Utilize a solid sorbent to selectively retain and then elute the analyte. SPE often provides the cleanest extracts.[5]

  • Chromatographic Separation:

    • Select an appropriate HPLC/UPLC column (e.g., a reversed-phase C18 column) and mobile phase (e.g., a gradient of water and acetonitrile with a modifier like formic acid) to achieve good peak shape and separation from matrix components.

  • Mass Spectrometric Detection:

    • Optimize the mass spectrometer settings for the analyte and IS. This involves selecting the ionization mode (e.g., electrospray ionization - ESI) and tuning the parameters for the precursor and product ions for Multiple Reaction Monitoring (MRM).[5]

  • Method Validation:

    • Validate the method according to regulatory guidelines (e.g., FDA or EMA) for parameters including linearity, accuracy, precision, selectivity, recovery, and matrix effect.[8]

In Vitro ADME Profiling: Early Assessment of Pharmacokinetic Properties

In vitro ADME assays are crucial for the early-stage screening and characterization of drug candidates, providing key insights into their potential in vivo behavior with relatively high throughput.[9][10][11][12]

Metabolic Stability Assessment

The susceptibility of a compound to metabolism, primarily in the liver, is a key determinant of its half-life and oral bioavailability.[13] Liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are a standard tool for this assessment.[14][15]

  • Incubation Preparation:

    • Prepare an incubation mixture containing liver microsomes (from human and relevant preclinical species like rat or mouse) in a phosphate buffer (pH 7.4).[16][17]

    • Add 3-(4-Fluorophenyl)-1-methyl-piperazine (typically at a final concentration of 1 µM) to the microsomal suspension.[17]

  • Reaction Initiation and Sampling:

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.[14][15]

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[17]

    • Include a negative control incubation without the NADPH-regenerating system to assess non-enzymatic degradation.[16]

  • Reaction Termination and Analysis:

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]

    • Centrifuge to pellet the protein and analyze the supernatant using the validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.[15]

Table 1: Representative Data from a Microsomal Stability Assay

Time (min)% Parent Compound Remainingln(% Remaining)
01004.61
5854.44
15604.09
30353.56
45152.71
Calculated t½ 25 min
Calculated CLint (µL/min/mg protein) 27.7
Intestinal Permeability Assessment

The ability of a compound to cross the intestinal epithelium is a prerequisite for oral absorption. The Caco-2 cell permeability assay is the industry standard for predicting this in vitro.[18][19][20]

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® filter supports for approximately 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal barrier.[18]

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement:

    • Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.

    • At specified time intervals, collect samples from the receiver chamber.

    • To assess active efflux, conduct the experiment in both directions (A-to-B and B-to-A).[20]

  • Analysis:

    • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 is generally indicative of active efflux.[20]

Diagram 1: Caco-2 Permeability Assay Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Data seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture teer Verify monolayer integrity (TEER measurement) culture->teer add_A Add Compound to Apical Side teer->add_A add_B Add Compound to Basolateral Side teer->add_B sample_B Sample from Basolateral Side add_A->sample_B A -> B (Absorption) lcms Quantify Compound (LC-MS/MS) sample_B->lcms sample_A Sample from Apical Side add_B->sample_A B -> A (Efflux) sample_A->lcms papp Calculate Papp (A->B, B->A) lcms->papp efflux Determine Efflux Ratio papp->efflux

A workflow for assessing intestinal permeability.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and the concentration of free (unbound) drug available to exert a pharmacological effect.[21][22] Equilibrium dialysis is considered the gold standard method for determining plasma protein binding.[22][23]

  • Apparatus Setup:

    • Use a rapid equilibrium dialysis (RED) device or a similar apparatus with a semipermeable membrane that allows the passage of small molecules but not proteins.[21]

  • Incubation:

    • Add plasma containing the test compound to one chamber and a buffer solution to the other chamber.

    • Incubate the apparatus at 37°C with shaking until equilibrium is reached (typically 4-6 hours).[22]

  • Sampling and Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Analyze the concentration of the compound in both samples by LC-MS/MS.

  • Calculation:

    • Calculate the fraction unbound (fu) and the percentage of protein binding.

Cytochrome P450 Inhibition

Assessing the potential of a new compound to inhibit major CYP450 enzymes is a critical step in predicting drug-drug interactions (DDIs).[24][25] Fluorogenic or LC-MS/MS-based assays are commonly used for this purpose.[26][27]

  • Assay Setup:

    • In a multi-well plate, combine human liver microsomes, a specific fluorogenic probe substrate for the CYP isoform of interest (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2), and various concentrations of 3-(4-Fluorophenyl)-1-methyl-piperazine.[26][28]

  • Reaction:

    • Initiate the reaction by adding a NADPH-regenerating system.

    • Incubate at 37°C. The CYP enzyme will metabolize the probe substrate into a fluorescent product.

  • Detection:

    • Measure the fluorescence intensity over time using a plate reader. Inhibition of the enzyme will result in a decreased fluorescent signal.[26]

  • Data Analysis:

    • Plot the percent inhibition against the concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[25]

In Vivo Pharmacokinetic Studies: Characterization in a Biological System

In vivo studies, typically conducted in rodents (e.g., rats or mice), are essential for understanding the complete pharmacokinetic profile of a compound in a living organism.[29][30]

Study Design

A well-designed in vivo PK study is crucial for generating reliable data.[31] Key considerations include the choice of animal species, route of administration, and blood sampling schedule.[32][33]

  • Animal Preparation:

    • Use healthy, adult rodents (e.g., Sprague-Dawley rats) and allow them to acclimate to the laboratory conditions.[32]

    • For intravenous (IV) administration, surgical cannulation of a blood vessel (e.g., jugular vein) may be required.[34]

  • Dosing:

    • Administer 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl via the desired routes. A typical study includes both IV and oral (PO) administration to determine absolute bioavailability.

    • The dose should be based on efficacy or toxicology studies.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., pre-dose, and 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose).[35]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).[36]

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the drug concentration in the plasma samples using the validated LC-MS/MS method.

Data Analysis and Parameter Calculation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA).[37][38] Specialized software such as Phoenix WinNonlin is often used for this purpose.[39]

Diagram 2: In Vivo Pharmacokinetic Study and Data Analysis Pipeline

G cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalysis cluster_pk_analysis PK Analysis dosing Dose Administration (IV and PO routes) sampling Serial Blood Sampling (multiple time points) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing lcms Quantify Drug in Plasma (LC-MS/MS) processing->lcms conc_time Generate Concentration-Time Data lcms->conc_time nca Non-Compartmental Analysis (NCA) conc_time->nca params Calculate PK Parameters (AUC, Cmax, t½, CL, Vd, F) nca->params report Final PK Profile Report params->report

From dosing to data: the in vivo PK workflow.

Table 2: Key Pharmacokinetic Parameters Derived from In Vivo Studies

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate of absorption
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area under the plasma concentration-time curveRepresents total drug exposure
Elimination half-lifeDetermines dosing interval and time to steady-state
CL ClearanceThe volume of plasma cleared of the drug per unit time; affects maintenance dose
Vd Volume of distributionIndicates the extent of drug distribution into tissues
F (%) Absolute bioavailability (after oral dosing)The fraction of the oral dose that reaches systemic circulation

Conclusion and Future Directions

This guide outlines a systematic and robust approach to defining the pharmacokinetic profile of 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl. By following these protocols, researchers can generate a comprehensive ADME dataset that is essential for progressing a compound through the drug development pipeline. The data obtained from these studies will inform dose selection for efficacy and toxicology studies, predict human pharmacokinetics, and identify potential liabilities such as drug-drug interactions.[2][40] The integration of these in vitro and in vivo data points provides a holistic understanding of the compound's behavior, ultimately facilitating a more efficient and successful development program.[41]

References

  • Analysis Methods of Pharmacokinetic Data: Model and Model-Independent Approaches. (2025). IntechOpen.
  • Protein Binding Assays. BioAgilytix.
  • Plasma Protein Binding (PPB) Assays. WuXi AppTec.
  • The Pivotal Role of the Fluorophenyl Group in Pyrazine Derivatives: A Structure-Activity Relationship Guide. Benchchem.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform.
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer.
  • Caco2 assay protocol. Creative Bioarray.
  • Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed.
  • Caco-2 Permeability Assay Protocol. Creative Bioarray.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Discovery World.
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io.
  • Microsomal Clearance/Stability Assay. Domainex.
  • Microsomal Stability - In Vitro Assay. Charnwood Discovery.
  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022). Visikol.
  • CRAN Task View: Analysis of Pharmacokinetic Data. The Comprehensive R Archive Network.
  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar.
  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. (2020). PubMed.
  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs.
  • Determination of Microsomal Stability by UPLC -MS/MS. Waters Corporation.
  • Pharmacokinetics and Toxicology Assessment in Preclinical Studies. (2024). Scholars Research Library.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
  • Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. WuXi AppTec.
  • Modeling of Pharmacokinetic Data. (2024). Boomer.org.
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025). Longdom Publishing.
  • CYP450 inhibition assay (fluorogenic). Bienta.
  • How Pharmacokinetic Analysis Software Reshapes Clinical Trials. (2024). LinkedIn.
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine.
  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc.
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan.
  • How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. (2024). LinkedIn.
  • CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences.
  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec.
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC.
  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. BioDuro.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). NCBI.
  • Application Notes & Protocols: In Vivo Pharmacokinetic Studies of Pelubiprofen in Rats. Benchchem.
  • What sample types and time points are ideal for rodent PK? (2025). Patsnap Synapse.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International.
  • Murine Pharmacokinetic Studies. PMC - NIH.
  • Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. (2025). PMC.
  • Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Current Separations.
  • SOP_MTL-1.5 Terminal Blood Collection from Mice. (2021). The Jackson Laboratory.

Sources

Assessing the Blood-Brain Barrier Permeability of 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl: A Methodological Framework

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The blood-brain barrier (BBB) represents the most significant obstacle to the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature, governed by complex cellular and molecular systems, prevents the vast majority of small molecules from reaching their intended targets within the brain. This guide provides a comprehensive, multi-tiered framework for evaluating the BBB permeability of a novel chemical entity, 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl. While this specific molecule is presented as a case study, the principles and methodologies described herein are universally applicable for researchers, scientists, and drug development professionals. We will proceed from foundational physicochemical and computational predictions to robust in vitro assays and definitive in vivo validation techniques. The causality behind each experimental choice is explained, ensuring that the described workflow is a self-validating system for generating reliable and actionable data in a CNS drug discovery program.

Introduction: The Challenge of CNS Drug Delivery

The piperazine scaffold is a cornerstone in medicinal chemistry, with many derivatives showing significant CNS activity.[1][2] The introduction of a fluorophenyl group can modulate properties like metabolic stability and receptor affinity, making compounds like 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl (hereafter referred to as "the compound") plausible candidates for neurological targets.[3] However, pharmacological activity is moot if the compound cannot cross the BBB to engage its target.

The BBB is a dynamic interface formed by brain microvascular endothelial cells, sealed by complex tight junctions and supported by pericytes and astrocytes.[4] This structure severely restricts paracellular diffusion, meaning that for a drug to enter the brain, it must typically possess a specific set of physicochemical properties that allow for passive transcellular diffusion or be a substrate for an active influx transporter.[5] Conversely, it must also evade active efflux transporters, such as P-glycoprotein (P-gp), which act as molecular gatekeepers.[6]

This guide will systematically detail the modern workflow used to characterize a compound's potential to overcome this barrier.

Part 1: Foundational Analysis - In Silico & Computational Modeling

Before committing to resource-intensive experimental work, computational models provide a critical first pass assessment.[7] These methods use a compound's structure to predict its physicochemical properties and subsequent BBB penetration potential, offering a high-throughput, cost-effective screening method.[8]

1.1. Physicochemical Descriptors for BBB Penetration A molecule's ability to passively diffuse across the lipid membranes of the BBB is strongly influenced by a key set of properties. For our compound, we would first calculate these descriptors.

PropertyTypical Value for CNS DrugsPredicted Value/Commentary for CompoundRationale
Molecular Weight (MW) < 450 Da~212.28 g/mol (free base)Smaller molecules more easily diffuse across membranes.
LogP (Lipophilicity) 1.5 - 3.5Estimated ~2.5-3.0A balance is crucial; too low and it won't enter the lipid membrane, too high and it may get trapped or have poor solubility.
Topological Polar Surface Area (TPSA) < 90 Ų~15.3 ŲMeasures the surface area of polar atoms; a lower value correlates with higher permeability.
Hydrogen Bond Donors (HBD) ≤ 30 (in free base form)Fewer hydrogen bonds to make and break with water facilitates entry into the lipid barrier.
Hydrogen Bond Acceptors (HBA) ≤ 72As with HBD, fewer interactions with the aqueous environment are favorable.
pKa Basic pKa ~7.5-10.5Estimated ~8.5 (piperazine nitrogen)Determines the ionization state at physiological pH (7.4). A significant ionized fraction can hinder passive diffusion.

Note: Predicted values are estimations based on the chemical structure. Actual values require experimental determination.

1.2. Predictive Permeability Models Numerous machine learning and quantitative structure-activity relationship (QSAR) models have been developed to provide a qualitative (BBB+ or BBB-) or quantitative (LogBB) prediction.[9][10][11]

  • Qualitative Models: These classifiers are trained on large datasets of known CNS-penetrant and non-penetrant drugs. They can achieve high prediction accuracies, often exceeding 95%.[9]

  • Quantitative Models: These models predict the logarithm of the brain-to-plasma concentration ratio (LogBB). A LogBB > 0 indicates a compound concentrates more in the brain than in the blood, while a LogBB < 0 indicates poor penetration.[10]

Expert Insight: While powerful for initial screening, these models are predictive, not definitive. Their accuracy is dependent on the chemical space covered by their training data.[10] A novel scaffold may yield a less reliable prediction. Therefore, computational results must always be confirmed experimentally.

Part 2: In Vitro Assessment - Simulating the Barrier

In vitro models are essential for obtaining the first experimental data on permeability and for dissecting specific transport mechanisms.[12] They offer higher throughput than in vivo studies and avoid the complexities of a whole-animal system.[13]

2.1. Acellular Model: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) The PAMPA-BBB assay is a high-throughput, cell-free model that isolates passive diffusion.[14] It measures a compound's ability to permeate from a donor well, through an artificial membrane coated with a lipid mixture mimicking the BBB, into an acceptor well.[15]

Causality: The choice of a porcine brain lipid extract for the membrane is critical, as its composition is designed to replicate the specific lipid environment of brain endothelial cells, providing a more relevant simulation than generic lipid mixtures.[16] This assay is a rapid and cost-effective way to rank-order compounds based purely on their passive permeability potential.[17]

Protocol: PAMPA-BBB Assay
  • Preparation: A 96-well filter plate is coated with a solution of porcine brain lipid in an organic solvent (e.g., dodecane). The solvent is allowed to evaporate, leaving a lipid layer immobilised on the filter.

  • Donor Solution: The compound is dissolved in a buffer at pH 7.4 (e.g., Phosphate-Buffered Saline) to a final concentration of 10-50 µM. This solution is added to the donor wells of a 96-well plate.

  • Acceptor Solution: A "brain sink" buffer, formulated to mimic the brain's interstitial fluid, is added to the acceptor wells of the filter plate.[15]

  • Incubation: The filter plate (acceptor) is placed on top of the donor plate, creating the "PAMPA sandwich."[18] The assembly is incubated at room temperature for 4-18 hours.

  • Quantification: After incubation, the plates are separated. The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Pe) is calculated using the following equation:

    Pe (cm/s) = - [VD * VA / ((VD + VA) * Area * Time)] * ln(1 - [drug]acceptor / [drug]equilibrium)

    Compounds are typically classified as:

    • High Permeability: Pe > 4.0 x 10-6 cm/s

    • Low Permeability: Pe < 2.0 x 10-6 cm/s

2.2. Cell-Based Model: The MDCK-MDR1 Assay To assess the impact of active efflux, particularly by P-glycoprotein (P-gp/MDR1), cell-based assays are the gold standard.[6] The Madin-Darby Canine Kidney (MDCK) cell line, transfected to overexpress the human MDR1 gene, is a widely used and robust model.[19] These cells form a polarized monolayer with functional tight junctions, providing a biological barrier that can assess both passive permeability and active transport.[20]

Expert Insight: This assay is pivotal. A compound might show high passive permeability in PAMPA but fail to enter the brain because it is a strong substrate for P-gp. The MDCK-MDR1 assay uncovers this liability early. The "efflux ratio" is the key parameter; it directly quantifies the degree of active efflux.[21]

Workflow: MDCK-MDR1 Bidirectional Permeability Assay

MDCK_Workflow

Caption: Workflow for the MDCK-MDR1 bidirectional permeability assay.

Data Interpretation
ParameterHigh BBB Penetration PotentialModerate BBB Penetration PotentialLow BBB Penetration Potential
Papp (A→B) ≥ 3.0 x 10-6 cm/s≥ 3.0 x 10-6 cm/s< 3.0 x 10-6 cm/s
Efflux Ratio (ER) < 3.03.0 - 10≥ 10
Classification criteria adapted from Pharmaron.

A self-validating protocol includes running control compounds in parallel: propranolol (high permeability, no efflux), atenolol (low permeability), and digoxin (known P-gp substrate).

Part 3: In Vivo Validation - The Definitive Answer

While in vitro models are powerful, they cannot fully replicate the complexity of the living brain.[22] In vivo studies in animal models (typically rodents) are the ultimate test of BBB permeability.[23]

3.1. In Situ Brain Perfusion This technique provides the most direct and mechanistically informative measure of BBB transport in vivo.[24][25] The carotid artery of an anesthetized rat is cannulated, and a precisely formulated buffer containing the test compound is perfused through one cerebral hemisphere for a short period (e.g., 60 seconds).[26] This isolates the brain from peripheral circulation and metabolism, allowing for the calculation of a direct permeability-surface area (PS) product.

Causality: By controlling the perfusate composition and flow rate, this method eliminates confounding variables like plasma protein binding and systemic drug metabolism, providing a "clean" measurement of the rate of transfer across the BBB itself.[27] It is considered a gold standard for quantifying BBB permeability.

Protocol: In Situ Rat Brain Perfusion
  • Animal Preparation: A rat is anesthetized, and the right common carotid artery is exposed. The external carotid artery is cannulated in a retrograde direction.

  • Perfusion: The perfusion fluid (e.g., HCO3 saline buffer) containing a known concentration of the compound and a vascular space marker (like [14C]-sucrose) is infused at a controlled rate (e.g., 10 mL/min).[24]

  • Termination: After a short perfusion time (30-60 seconds), the animal is decapitated to stop circulation.

  • Sample Collection: The perfused brain hemisphere is dissected, weighed, and analyzed for the concentration of the compound and the vascular marker.

  • Calculation: The brain uptake clearance (Kin) is calculated, and from this, the permeability-surface area (PS) product can be determined.

3.2. Other In Vivo Methods

  • Intravenous Injection with Brain Homogenate Analysis: A simpler method where the compound is administered IV, and at various time points, blood and brain tissue are collected.[28] The total concentration in brain homogenate and plasma is measured to calculate the brain-to-plasma ratio (Kp). While less precise than perfusion, it is a common screening method.[29][30]

  • Brain Microdialysis: This advanced technique involves implanting a microdialysis probe into a specific brain region of a freely moving animal.[31] It allows for the continuous sampling of the unbound, pharmacologically active drug concentration in the brain's extracellular fluid, providing the most clinically relevant measure of target engagement.

Part 4: Integrated Strategy and Decision-Making

A successful CNS drug discovery program relies on an integrated, tiered approach to assessing BBB permeability. Data from each stage informs the decision to either advance, optimize, or terminate a compound.

Decision_Tree

Caption: A tiered decision-making flowchart for BBB permeability assessment.

Conclusion

Determining the blood-brain barrier permeability of a novel compound like 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl is a complex but manageable challenge. It requires a strategic progression from predictive computational analysis to carefully chosen in vitro assays that probe both passive diffusion and active transport, culminating in definitive in vivo validation. By understanding the rationale behind each method—from the lipid composition in PAMPA to the bidirectional nature of the MDCK-MDR1 assay and the controlled environment of in situ brain perfusion—researchers can generate a comprehensive data package. This rigorous, multi-faceted approach is essential for de-risking CNS drug candidates and increasing the probability of developing effective therapies for neurological diseases.

References

  • Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology, 247(3), H484-H493.

  • Tien, D., et al. (2019). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Pharmaceutical Sciences & Research, 11(10), 3351-3357.

  • Zlokovic, B. V., et al. (1986). Measurement of Solute Transport Across the Blood–Brain Barrier in the Perfused Guinea Pig Brain: Method and Application to N‐Methyl‐α‐Aminoisobutyric Acid. Journal of Neurochemistry, 46(5), 1444-1451.

  • Holliday, S. (2023). Inventing a new in vitro model for the blood brain barrier. Cellomatics Biosciences.

  • Al-Khafaji, K., et al. (2022). DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. Frontiers in Neuroscience, 16, 884351.

  • Ali, M. Y., et al. (2021). LightBBB: computational prediction model of blood–brain-barrier penetration based on LightGBM. Bioinformatics, 37(15), 2216-2222.

  • Podlogar, P., et al. (2019). Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. Molecules, 24(16), 2946.

  • Takasato, Y., et al. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology.

  • Linden, J. R., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Bio-protocol, 10(15), e3705.

  • Insausti, R., et al. (2021). Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies. Frontiers in Neuroanatomy, 15, 727429.

  • Summerfield, S. G., et al. (2009). Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique. Journal of Pharmacology and Experimental Therapeutics, 330(1), 247-254.

  • Ishida, T., et al. (2021). Prediction of Blood-Brain Barrier Penetration (BBBP) Based on Molecular Descriptors of the Free-Form and In-Blood-Form Datasets. Molecules, 26(24), 7494.

  • Bhalerao, A., & Sivandzade, F. (2020). In Vitro Models of the Blood–Brain Barrier. Methods in Molecular Biology, 2085, 235-249.

  • Helms, H. C., et al. (2016). Cell-based in vitro models for studying blood-brain barrier (BBB) permeability. Journal of Pharmacological and Toxicological Methods, 82, 1-12.

  • Pathak, S., et al. (2022). Computational approaches to the prediction of the blood–brain distribution and design of targeted drugs. De Gruyter.

  • Deli, M. A., et al. (2005). Permeability studies on in vitro blood-brain barrier models: physiology, pathology, and pharmacology. Molecular Pharmaceutics, 2(1), 15-31.

  • van de Haar, H. J., et al. (2021). In vivo methods for imaging blood–brain barrier function and dysfunction. Fluids and Barriers of the CNS, 18(1), 47.

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Evotec.

  • Kaya, M., & Ahishali, B. (2017). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments, (128), 56211.

  • BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. BioDuro.

  • Yang, Y., et al. (2017). In vivo evaluation of BBB integrity in the post-stroke brain. Methods in Molecular Biology, 1625, 165-176.

  • Cloe Screen. (n.d.). Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability. Technology Networks.

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Creative Bioarray.

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.

  • Veszelka, S., et al. (2018). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. Methods in Molecular Biology, 1691, 195-210.

  • Pharmaron. (n.d.). Permeability. Pharmaron.

  • Siramshetty, V. B., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1279093.

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab.

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.

  • Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube.

  • Nishi, K., et al. (1984). [Effects of 1-[2-[bis(fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl) piperazine dihydrochloride (I-893) on turnover of dopamine and norepinephrine in the brain]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 84(2), 195-204.

  • Seminerio, M. J., et al. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. European Journal of Pharmacology, 726, 68-80.

  • ChemicalBook. (2023). 1-Methylpiperazine: synthesis, applications and safety. ChemicalBook.

  • Shimizu, K., et al. (2001). Paraquat is taken up into the brain by the neutral amino acid transport system. Brain Research, 906(1-2), 135-142.

  • Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 134-138.

  • Wyss-Coray, T., & Gan, L. (2021). Enhancing blood-brain barrier drug transport by targeting endogenous regulators. Google Patents.

  • Kumar, A., et al. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 125-131.

  • Ossila. (n.d.). 1-Bis(4-fluorophenyl)methyl piperazine. Ossila.

  • Sichrovska, L., et al. (2015). Prediction of Blood-Brain Barrier Penetration of meta-/para-Alkoxyphenylcarbamic Acid Esters Bearing Substituted. Journal of Applied Pharmaceutical Science, 5(01), 007-013.

  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 51-59.

Sources

Preliminary Toxicity and Safety Profile for 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document provides a preliminary safety and toxicity assessment for 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl, synthesized from available data on structurally related piperazine compounds. As of the date of this publication, specific preclinical toxicity data for 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl is not publicly available. The information herein is intended to guide initial research and development efforts and should not be substituted for compound-specific preclinical safety studies conducted under Good Laboratory Practice (GLP) guidelines.

Executive Summary

This technical guide outlines a projected preliminary toxicity and safety profile for the novel chemical entity 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl. In the absence of direct preclinical data for this specific molecule, this assessment is built upon a comprehensive review of publicly available safety, pharmacological, and toxicological data for structurally analogous piperazine derivatives. The primary objective is to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential safety liabilities and to propose a strategic framework for a formal preclinical safety evaluation. The anticipated toxicological profile suggests potential for acute oral toxicity, as well as skin, eye, and respiratory irritation. A thorough investigation into the cardiovascular and central nervous system effects is also warranted based on the pharmacological class. This guide details proposed methodologies for critical safety and toxicity studies, including acute toxicity, genetic toxicity, and safety pharmacology assessments, to build a robust safety profile for this compound.

Introduction to Phenylpiperazine Derivatives in Drug Discovery

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally and peripherally acting therapeutic agents. The introduction of a fluorine atom onto the phenyl ring can significantly modulate a compound's metabolic stability, lipophilicity, and target-binding affinity. The specific substitution pattern on both the phenyl and piperazine rings dictates the pharmacological and toxicological profile. For 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl, the 4-fluoro substitution and the 1-methyl and 3-phenyl substitutions on the piperazine ring will collectively determine its biological activity. Understanding the structure-activity relationships of related compounds is therefore crucial in predicting the safety profile of this new chemical entity. For instance, some fluorinated phenylpiperazine derivatives have shown activity as inhibitors of equilibrative nucleoside transporters (ENTs), while others interact with dopaminergic and serotonergic pathways.[1][2]

Projected Hazard Profile Based on Analog Data

Based on the Safety Data Sheets (SDS) of structurally related fluorophenylpiperazine derivatives, a preliminary hazard profile for 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl can be projected. These hazards represent the most common findings for this chemical class and should be the initial focus of in vitro and in vivo toxicological screening.

Table 1: Projected Hazard Identification for 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl

Hazard ClassGHS CategoryHazard StatementSource (Analog Compounds)
Acute Toxicity (Oral)Category 3 or 4Toxic or Harmful if swallowed[3][4]
Skin Corrosion/IrritationCategory 2Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[3]

It is important to note that no carcinogenicity data is available for most direct analogs, with IARC and ACGIH classifications being absent for similar compounds.[3]

Proposed Preclinical Safety and Toxicity Evaluation Workflow

A structured, tiered approach to preclinical safety evaluation is essential to de-risk a new chemical entity for first-in-human studies. The following workflow is proposed for 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl, in alignment with ICH guidelines.[6][7]

Preclinical Safety Evaluation Workflow Figure 1: Proposed Preclinical Safety Evaluation Workflow A In Vitro Toxicity Screening C Acute Systemic Toxicity A->C Inform dose selection B Pharmacokinetics (PK) & ADME B->C Correlate exposure with toxicity D Safety Pharmacology C->D E Genotoxicity C->E F Repeat-Dose Toxicity D->F E->F G First-in-Human (FIH) Enabling Studies F->G

Caption: Proposed staged workflow for preclinical safety assessment.

In Vitro Toxicity Screening

Early in vitro toxicity assays are crucial for identifying potential liabilities before committing to extensive in vivo studies.

Protocol 1: In Vitro Cytotoxicity Assay

  • Cell Line Selection: Utilize a panel of human cell lines representing key target organs (e.g., HepG2 for liver, HK-2 for kidney, and a neuronal cell line).

  • Compound Preparation: Prepare a stock solution of 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl in a suitable solvent (e.g., DMSO or water). Create a dilution series to cover a broad concentration range.

  • Cell Plating and Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Replace the medium with a fresh medium containing the test compound at various concentrations. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a validated method, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each cell line.

Pharmacokinetics and ADME

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is fundamental to designing and interpreting toxicology studies.

Table 2: Key Pharmacokinetic Parameters to Evaluate (Based on Analog Data)

ParameterDescriptionRelevance in Safety AssessmentAnalog Data Insights
Oral Bioavailability The fraction of an orally administered dose that reaches systemic circulation.Determines the relevance of the oral route for toxicity studies.Highly variable in related compounds (11.2% to 88.0% in rats).[8]
Plasma Protein Binding The extent to which a drug binds to plasma proteins.Influences the amount of free drug available to exert pharmacological and toxicological effects.High (96.7-99.0%) for some analogs.[8]
Metabolism (CYP Inhibition/Induction) The biotransformation of the drug by enzymes, primarily the cytochrome P450 system.Identifies potential for drug-drug interactions.Piperazine analogs can inhibit CYP2D6, CYP1A2, and CYP3A4.[9]
Half-life (t½) The time required for the drug concentration in the body to be reduced by half.Informs the dosing frequency in repeat-dose toxicity studies.Can range from 1.67 hours in rats to 16.3 hours in dogs for related compounds.[8]
Acute Systemic Toxicity

The goal of acute toxicity studies is to determine the potential for toxicity from a single dose and to identify the maximum tolerated dose (MTD).

Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

  • Species Selection: Use a single rodent species, typically female rats.

  • Dosing: Dose one animal at a time, starting with a dose just below the best estimate of the LD50.

  • Observation: Observe the animal for signs of toxicity for at least 14 days, with a focus on the first 24 hours.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it does not, the next is dosed at a lower level.

  • Endpoint: The study is complete when a sufficient number of reversals have occurred to allow for the calculation of the LD50 and its confidence interval.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for adverse effects on vital organ systems.

Safety_Pharmacology_Core_Battery Figure 2: Core Battery of Safety Pharmacology Studies Core Safety Pharmacology Core Battery (ICH S7A) CNS Central Nervous System Core->CNS Functional Observational Battery (FOB) CVS Cardiovascular System Core->CVS hERG assay, in vivo telemetry Resp Respiratory System Core->Resp Whole-body plethysmography

Caption: Key components of the safety pharmacology core battery.

Protocol 3: In Vitro hERG Assay

  • System: Use a validated automated patch-clamp system with HEK293 cells stably expressing the hERG channel.

  • Compound Application: Apply a range of concentrations of 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl to the cells.

  • Measurement: Record the hERG current in response to a voltage pulse protocol.

  • Analysis: Calculate the IC50 for hERG channel inhibition. This is a critical screen as hERG inhibition is associated with the risk of Torsades de Pointes, a potentially fatal cardiac arrhythmia.

Genotoxicity

A standard battery of in vitro and in vivo tests is required to assess the potential for the compound to cause genetic damage.

Table 3: Standard Genotoxicity Test Battery

TestPurpose
Bacterial Reverse Mutation Test (Ames Test) Detects gene mutations (point mutations and frameshifts).
In Vitro Mammalian Cell Micronucleus Test Detects chromosomal damage (clastogenicity and aneugenicity).
In Vivo Micronucleus Test in Rodent Hematopoietic Cells Assesses genotoxicity in a whole animal system.

Conclusion and Future Directions

The preliminary safety profile for 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl, inferred from structurally related compounds, indicates a potential for acute oral toxicity and irritation to the skin, eyes, and respiratory system. The pharmacological class also suggests a need for thorough cardiovascular and central nervous system safety evaluation. The experimental protocols and workflow outlined in this guide provide a robust framework for a comprehensive preclinical safety assessment. It is imperative that these studies are conducted for the specific compound to accurately define its safety profile and to support its potential progression into clinical development. The data generated will be critical for determining a safe starting dose for first-in-human trials and for establishing risk mitigation strategies.[6][7]

References

  • Mitchell, D. J., et al. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of Medicinal Chemistry, 52(4), 1180-1189. [Link]

  • Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-339. [Link]

  • Chemwatch. (n.d.). 1-[(4-fluorophenyl)methyl]piperazine dihydrochloride. [Link]

  • Tang, S. C. W., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 837555. [Link]

  • Anonymous. (n.d.). [Effects of 1-[2-[bis(fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl) piperazine dihydrochloride (I-893) on turnover of dopamine and norepinephrine in the brain]. PubMed. [Link]

  • Federal Agency for Medicines and Health Products. (2023). Non-clinical assessment of early phase clinical trials General aspects. [Link]

  • SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]

  • PolyU Institutional Research Archive. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Preclinical Drug Safety Surveillance Foundation for Clinical Pharmacovigilance. [Link]

  • Chemwatch. (n.d.). 2-(4-fluorophenyl)-1-methylpiperazine dihydrochloride. [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]

  • PMDA. (n.d.). MODULE 2.4. NONCLINICAL OVERVIEW. [Link]

Sources

Methodological & Application

HPLC method development for 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl quantification

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Quantification of 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl

Abstract

This document provides a comprehensive guide for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl. As a polar, basic compound, this analyte presents unique chromatographic challenges, including poor retention on traditional reversed-phase columns and peak tailing due to secondary ionic interactions. This guide details a systematic approach, from initial method development and optimization to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The final method utilizes a base-deactivated C18 column with a low-pH buffered mobile phase to ensure optimal retention, peak symmetry, and resolution from potential degradation products. This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction

3-(4-Fluorophenyl)-1-methyl-piperazine is a piperazine derivative, a chemical scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of therapeutic agents.[1] The accurate and precise quantification of such active pharmaceutical ingredients (APIs) and their intermediates is critical for ensuring product quality, safety, and efficacy throughout the drug development lifecycle.

The dihydrochloride salt form of this compound is highly polar and possesses two basic nitrogen atoms, making it susceptible to strong ionic interactions with the stationary phase in reversed-phase HPLC. These interactions often manifest as poor peak shape (tailing), which compromises resolution and the accuracy of quantification.[2][3] Therefore, a successful HPLC method must be specifically designed to mitigate these effects. This protocol outlines a systematic approach to developing a stability-indicating assay, which is crucial for monitoring the purity and stability of the drug substance over time and under various stress conditions.[4][5][6]

Physicochemical Properties of the Analyte

Understanding the analyte's properties is the foundation of logical method development.

PropertyValue / InformationSource
Chemical Name 3-(4-Fluorophenyl)-1-methyl-piperazine dihydrochloride-
Molecular Formula C₁₁H₁₅FN₂ · 2HCl-
Molecular Weight 269.17 g/mol Calculated
Chemical Structure Structure of the free base shownChemical Structure of 3-(4-Fluorophenyl)-1-methyl-piperazine-
Analyte Type Polar Basic Compound. The piperazine moiety contains two basic nitrogen atoms. The 2HCl salt form ensures high aqueous solubility.-
Chromophore The 4-fluorophenyl group provides a strong chromophore suitable for UV detection.[1]

Part 1: HPLC Method Development Strategy

The development of a robust HPLC method requires a systematic approach where each parameter is chosen to address the specific challenges posed by the analyte.

The Analytical Challenge: Overcoming Peak Tailing

The primary challenge in analyzing basic compounds like piperazine derivatives is the interaction between the protonated amine groups of the analyte and residual, ionized silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[2][7] This secondary ionic interaction leads to multiple retention mechanisms, causing significant peak tailing and compromising analytical accuracy.[8][9]

Column Selection Rationale

To minimize undesirable silanol interactions, the choice of column is critical.

  • Recommendation: A modern, high-purity, base-deactivated C18 column with high end-capping.

  • Causality: Base-deactivation, or end-capping, involves chemically bonding a small, less bulky silane (e.g., trimethylchlorosilane) to the free silanol groups on the silica surface. This shields the acidic silanols, presenting a more inert and homogenous hydrophobic surface to the analyte, which dramatically improves peak shape for basic compounds.[2][8] An alternative with different selectivity could be a phenyl-hexyl phase, which can offer unique pi-pi interactions with the analyte's fluorophenyl ring.[10]

Mobile Phase Optimization

The mobile phase composition, particularly its pH, is the most powerful tool for controlling the retention and peak shape of ionizable compounds.

  • pH Control: The mobile phase should be buffered to a low pH, ideally between 2.5 and 3.5.

    • Causality: At a pH below 3.5, the vast majority of surface silanol groups are protonated (Si-OH) and thus electrically neutral.[10] This eliminates the primary cause of the ionic secondary interactions that lead to peak tailing. At this pH, the piperazine nitrogens will be consistently protonated (positively charged), ensuring a single, stable ionic form of the analyte in solution.

  • Buffer Selection: A phosphate buffer is an excellent choice due to its pKa values and UV transparency at lower wavelengths. A 20-50 mM concentration is typically sufficient.

  • Organic Modifier: Acetonitrile is generally the preferred organic solvent over methanol for reversed-phase HPLC as it often provides better peak efficiency and has a lower UV cutoff. A gradient elution from a low to high concentration of acetonitrile will be used to ensure elution of any less polar impurities and provide a robust separation.

Detector Wavelength Selection

The fluorophenyl group in the analyte allows for sensitive UV detection. The optimal wavelength should be determined using a photodiode array (PDA) detector by examining the UV spectrum of the analyte peak. In the absence of a PDA detector, a starting wavelength of 225 nm is recommended, as this is a common region for aromatic ring absorption.

Method Development Workflow Diagram

MethodDevelopment cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Polar Base, UV Active) B Select Base-Deactivated C18 Column A->B C Screen Mobile Phases (Low pH Buffer + ACN/MeOH) B->C D Optimize Gradient Profile (Resolution & Run Time) C->D E Fine-tune pH & Buffer Conc. (Peak Shape) D->E F Confirm Detection Wavelength (PDA Scan) E->F G Define Final Method Parameters F->G H Perform System Suitability Test (SST) (Confirm Performance) G->H

Caption: A logical workflow for HPLC method development.

Part 2: Detailed Experimental Protocol

This section provides a step-by-step protocol for the quantification of 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl.

Instrumentation and Software
  • HPLC System: An Agilent 1260 Infinity II LC System, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV-Vis detector.

  • Software: Empower™, Chromeleon™, or an equivalent chromatography data system (CDS) for instrument control, data acquisition, and processing.

Chemicals and Reagents
  • Reference Standard: 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl (Purity ≥99.5%).

  • Acetonitrile (ACN): HPLC grade or higher.

  • Methanol (MeOH): HPLC grade or higher.

  • Water: Deionized water, 18.2 MΩ·cm resistivity, filtered through a 0.22 µm filter.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher.

  • Phosphoric Acid (H₃PO₄): ACS grade or higher.

Final Chromatographic Conditions
ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent base-deactivated column)
Mobile Phase A 25 mM Potassium Phosphate buffer. Adjust to pH 3.0 with H₃PO₄.
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0.0
15.0
17.0
17.1
22.0
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Wavelength 225 nm
Run Time 22 minutes
Preparation of Solutions
  • Mobile Phase A (25 mM KH₂PO₄, pH 3.0):

    • Accurately weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Acetonitrile in a 90:10 (v/v) ratio. This ensures sample compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with diluent and mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly.

  • Sample Preparation (for Assay):

    • Accurately weigh a quantity of the drug substance sample equivalent to about 25 mg of the active ingredient and prepare similarly to the Standard Stock Solution.

    • Perform a subsequent dilution, similar to the Working Standard Solution, to achieve a final target concentration of 100 µg/mL.

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Part 3: Method Validation Protocol (ICH Q2(R1))

Validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[11][12][13] The following parameters must be evaluated for a quantitative impurity and/or assay method.

Method Validation Workflow Diagram

ValidationWorkflow A Specificity (Forced Degradation) B Linearity & Range A->B C Accuracy (Recovery) A->C D Precision (Repeatability & Intermediate) A->D E LOD & LOQ A->E G Validated Method B->G C->G D->G E->G F Robustness F->G

Caption: Core validation parameters as per ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Before any validation run, the system's suitability must be confirmed.

  • Procedure: Inject the Working Standard Solution (100 µg/mL) five times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 5000

    • %RSD of Peak Area: ≤ 1.0%

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4][6]

  • Procedure:

    • Expose the drug substance (~1 mg/mL solution) to the following stress conditions to achieve 5-20% degradation:

      • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60 °C for 4 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Solid drug substance at 105 °C for 48 hours.

      • Photolytic: Solution exposed to UV/Vis light (ICH Q1B) for 7 days.

    • Analyze each stressed sample, along with an unstressed control.

  • Acceptance Criteria: The method must demonstrate baseline resolution (Resolution ≥ 2.0) between the main analyte peak and all major degradation product peaks. Peak purity analysis (using a PDA detector) should show no co-eluting peaks.

Linearity and Range
  • Procedure: Prepare a series of at least five concentrations of the analyte from the LOQ to 150% of the working concentration (e.g., 1 µg/mL to 150 µg/mL).

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy (Recovery)
  • Procedure: Perform recovery studies by spiking a placebo or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0% .

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Procedure: Determine based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria:

    • LOD: S/N ratio of approximately 3:1.

    • LOQ: S/N ratio of approximately 10:1. Precision (%RSD) at the LOQ should be ≤ 10%.

Robustness
  • Procedure: Deliberately vary key method parameters and assess the impact on the results.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the assay results should not deviate significantly from the nominal results.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity No interference at the analyte retention time; Peak purity index > 0.999.
Linearity (r²) ≥ 0.999
Range From LOQ to 150% of assay concentration.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
LOD (S/N) ~ 3:1
LOQ (S/N) ~ 10:1
Robustness System suitability passes under all varied conditions.

Conclusion

This application note details a systematic and scientifically-grounded approach to developing a stability-indicating HPLC method for the challenging polar basic compound, 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl. By carefully selecting a base-deactivated column and controlling the mobile phase pH to suppress undesirable silanol interactions, this method achieves excellent peak symmetry, resolution, and sensitivity. The comprehensive validation protocol, designed in accordance with ICH Q2(R1) guidelines, ensures that the method is accurate, precise, and reliable for its intended purpose in a regulated pharmaceutical environment. This robust analytical procedure is suitable for routine quality control, stability testing, and purity analysis of the drug substance.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? [Online]. Available at: [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. [Online]. Available at: [Link]

  • Patel, K., et al. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. ResearchGate. [Online]. Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? [Online]. Available at: [Link]

  • Reddy, Y.R., et al. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Online]. Available at: [Link]

  • Mamatha, T. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Online]. Available at: [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Online]. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Online]. Available at: [Link]

  • Buszewski, B., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Online]. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Online]. Available at: [Link]

  • Hossain, M.A., et al. (2022). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Online]. Available at: [Link]

  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Online]. Available at: [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Online]. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Online]. Available at: [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Online]. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Online]. Available at: [Link]

  • Taylor & Francis Online. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Online]. Available at: [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Online]. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Online]. Available at: [Link]

  • Navrátil, T., et al. (2020). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. PMC. [Online]. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Online]. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Online]. Available at: [Link]

  • PubChem. (n.d.). 1-(Bis(4-fluorophenyl)methyl)piperazine. [Online]. Available at: [Link]

  • Royal Society of Chemistry. (2010). Analytical Methods. [Online]. Available at: [Link]

  • Wiley Online Library. (2009). Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence detection and its application to monitoring of these drugs. [Online]. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Online]. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Fluorophenylpiperazine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning the designation of "privileged scaffolds."[1][2] The piperazine ring is a quintessential example, prized for its versatile synthetic handles and its ability to favorably modulate the physicochemical properties of drug candidates, such as aqueous solubility and bioavailability.[1] When combined with a fluorophenyl moiety, this scaffold becomes particularly powerful. The fluorine atom, a bioisostere of hydrogen, can enhance metabolic stability, improve binding affinity through specific electronic interactions, and increase blood-brain barrier permeability, making it a cornerstone in the design of agents targeting the central nervous system (CNS).[1][2]

This guide focuses on a specific, high-value precursor: 3-(4-Fluorophenyl)-1-methyl-piperazine dihydrochloride . This molecule serves as an advanced building block for generating libraries of diverse compounds. Its structure features a pre-installed 4-fluorophenyl group, critical for target engagement in many drug classes, and a methyl group on one of the piperazine nitrogens. The remaining secondary amine, presented as a stable dihydrochloride salt, is the key reactive site for introducing molecular diversity. Derivatives of this core have been explored as potent and selective inhibitors of enzymes, modulators of G-protein coupled receptors (GPCRs), and agents targeting cellular transporters.[3][4] This document provides detailed protocols and scientific rationale for utilizing this precursor to accelerate the discovery of novel therapeutic agents.

Physicochemical & Structural Data

A thorough understanding of the precursor's properties is the foundation of successful downstream chemistry and screening.

PropertyValue
IUPAC Name 3-(4-Fluorophenyl)-1-methyl-piperazine dihydrochloride
Molecular Formula C₁₁H₁₇Cl₂FN₂
Molecular Weight 267.17 g/mol
CAS Number 1797113-53-5
Appearance White to off-white solid
Solubility Soluble in water, methanol; sparingly soluble in ethanol
pKa The two nitrogen atoms of the piperazine ring provide basic centers, crucial for solubility and biological interactions.[1]
Storage Store in a cool, dry place, tightly sealed, protected from moisture.

Part 1: Synthetic Derivatization Protocol

The primary synthetic utility of 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl lies in the reactivity of its secondary amine. This allows for the straightforward introduction of various chemical moieties via N-acylation, N-alkylation, or reductive amination. Below is a detailed protocol for a representative amide coupling reaction, a common strategy for library synthesis.

Protocol 1: Synthesis of an Amide Derivative via N-Acylation

This protocol describes the coupling of the precursor with a generic carboxylic acid (R-COOH).

Causality & Experimental Rationale: The starting material is a dihydrochloride salt. To enable the piperazine nitrogen to act as a nucleophile, it must first be deprotonated to its free base form. A non-nucleophilic organic base like Diisopropylethylamine (DIEA) is ideal as it will not compete in the acylation reaction. An amide coupling reagent, such as HBTU, is used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the free piperazine nitrogen. A polar aprotic solvent like DMF is chosen to solubilize all reactants and facilitate the reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (R-COOH) (1.0 eq) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq) in anhydrous Dimethylformamide (DMF).

    • Stir the solution at room temperature for 15-20 minutes. This pre-activation step is crucial for efficient coupling.

  • Free Base Generation & Coupling:

    • In a separate flask, suspend 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl (1.2 eq) in anhydrous DMF.

    • Add Diisopropylethylamine (DIEA) (2.5 eq) dropwise while stirring. The suspension should become a clear solution as the free base is formed.

    • Transfer the activated carboxylic acid solution from Step 1 to the free base solution from Step 2 using a cannula or syringe.

    • Rinse the first flask with a small amount of anhydrous DMF and add it to the reaction mixture to ensure a complete transfer.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up & Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with a suitable organic solvent, such as Ethyl Acetate or Dichloromethane.

    • Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (to remove residual DMF), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Validation:

    • Purify the crude product using flash column chromatography on silica gel, employing a gradient of an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol).

    • Combine the fractions containing the pure product and evaporate the solvent.

    • Self-Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC analysis before proceeding to biological screening.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Core cluster_downstream Purification & Analysis Precursor 3-(4-FP)-1-Me-Piperazine 2HCl in DMF FreeBase Generate Free Base Precursor->FreeBase Base DIEA Base->FreeBase Acid Carboxylic Acid (R-COOH) + HBTU in DMF Coupling Amide Coupling Reaction Acid->Coupling FreeBase->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purify Flash Chromatography Workup->Purify Analyze Structure & Purity Validation (NMR, MS, HPLC) Purify->Analyze Final Pure Amide Derivative (>95% Purity) Analyze->Final

Caption: Workflow for N-acylation of the precursor.

Part 2: Biological Screening & Target Identification

Derivatives of the (4-fluorophenyl)piperazine scaffold have demonstrated activity against a wide array of biological targets, making this precursor a versatile starting point for various therapeutic areas.[2]

Potential Target Classes:

  • CNS Receptors: Dopamine (DAT) and Serotonin (5-HT) receptors are common targets for antipsychotic and antidepressant agents.[4][5]

  • Enzyme Inhibitors: This scaffold is found in inhibitors of Monoamine Oxidase B (MAO-B) for neurodegenerative diseases and various kinases in oncology.[3][6]

  • Cellular Transporters: Equilibrative nucleoside transporters (ENTs) are targets in cancer and cardiovascular disease.[7][8]

Protocol 2: In Vitro Kinase Inhibition Assay (Example: c-Met)

This protocol provides a framework for screening newly synthesized derivatives for their ability to inhibit a specific kinase, such as c-Met, which is relevant in oncology.[3]

Causality & Experimental Rationale: This assay measures the ability of a test compound to block the enzymatic activity of a kinase, which is the phosphorylation of a substrate. A fluorescence-based method provides a high-throughput and sensitive readout. The assay is run in a multi-well plate format to test multiple compounds at various concentrations, allowing for the determination of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare stock solutions of recombinant human c-Met kinase, a suitable peptide substrate, and ATP in the kinase buffer. The final ATP concentration should be close to its Km value for the kinase to ensure competitive inhibitors can be identified effectively.

    • Prepare serial dilutions of the synthesized test compounds (from 100 µM to 1 nM) in 100% DMSO, then dilute further into the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound solution to each well. Include controls: "no inhibitor" (DMSO vehicle) and "no enzyme" (buffer only).

    • Add 10 µL of the enzyme/substrate mixture to each well.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.

  • Reaction & Detection:

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a detection solution. This solution typically contains antibodies or reagents that specifically recognize the phosphorylated substrate, leading to a change in fluorescence intensity or polarization.

    • Incubate as required by the detection kit manufacturer.

  • Data Acquisition & Analysis:

    • Read the plate on a suitable fluorescence plate reader.

    • Data Normalization: Subtract the "no enzyme" background from all wells. Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • IC₅₀ Determination: Plot the normalized percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to calculate the IC₅₀ value.

Screening Cascade Diagram

Screening_Cascade Start Synthesized Compound Library (>95% Purity) Primary Primary Screen Single High Concentration (e.g., 10 µM) In Vitro Kinase Assay Start->Primary Hit_Check >50% Inhibition? Primary->Hit_Check Dose_Response Confirmatory Screen 8-point IC₅₀ Determination Hit_Check->Dose_Response Yes Inactive Inactive Compound Hit_Check->Inactive No SAR Analyze Structure-Activity Relationship (SAR) Dose_Response->SAR Lead Lead Candidate SAR->Lead

Caption: A typical in vitro screening cascade.

Part 3: Structure-Activity Relationship (SAR) Insights

The ultimate goal of synthesizing a library of derivatives is to establish a clear Structure-Activity Relationship (SAR). SAR studies reveal how specific changes in a molecule's structure affect its biological activity, guiding the rational design of more potent and selective compounds.[7]

Key Modification Points & Observed Trends: Based on published literature for fluorophenylpiperazine derivatives, several structural regions are critical for modulating activity:

  • The Fluorophenyl Ring: The presence and position of the halogen are often essential for activity. Studies on ENT inhibitors showed that having a halogen on this ring was crucial for inhibitory effects on both ENT1 and ENT2.[7][9]

  • The Piperazine Core: This unit acts as a central scaffold. Its basicity can be important for forming salt-bridge interactions with acidic residues (e.g., Aspartic acid) in a binding pocket. Bioisosteric replacement of the piperazine with aminopiperidines has been explored to improve metabolic stability.[5]

  • The N-Methyl Group: The existing methyl group can provide beneficial hydrophobic interactions or fill a specific pocket. The "magic methyl effect," where adding a methyl group drastically increases potency, is a known phenomenon in medicinal chemistry.[7]

  • The Derivatization Point (Secondary Amine): This is where the greatest diversity is introduced. The size, electronics, and hydrogen-bonding capacity of the group added here have the most significant impact on target affinity and selectivity. For example, in a series of ENT inhibitors, replacing a large naphthalene moiety with a smaller benzene ring abolished activity, but adding specific substituents back onto the benzene ring could restore it.[8]

SAR Summary Table (Hypothetical Kinase Inhibitor Series)
Compound IDR-Group (at secondary N)Modification Typec-Met IC₅₀ (nM)Selectivity vs. VEGFR-2
Lead-01 BenzoylSmall, aromatic1505-fold
Lead-02 4-MethoxybenzoylAdd H-bond donor/acceptor858-fold
Lead-03 4-TrifluoromethylbenzoylAdd electron-withdrawing group2520-fold
Lead-04 CyclohexylcarbonylReplace aromatic with aliphatic8002-fold
Lead-05 (Pyridin-4-yl)carbonylIntroduce basic nitrogen3515-fold

Interpretation: The data suggests that an electron-withdrawing group (Lead-03) on the benzoyl ring enhances potency and selectivity. Replacing the aromatic ring with an aliphatic one is detrimental (Lead-04), while introducing a basic nitrogen for potential new interactions is beneficial (Lead-05).

SAR Iterative Cycle Diagram

SAR_Cycle Design Design Analogs Synthesize Synthesize Design->Synthesize Hypothesis Test Biological Testing (IC₅₀, Selectivity) Synthesize->Test New Compounds Analyze Analyze Data (Generate SAR) Test->Analyze Raw Data Analyze->Design New Hypothesis

Caption: The iterative cycle of a SAR study.

References

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. National Center for Biotechnology Information (PMC). [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen - Semantic Scholar. Semantic Scholar. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. National Center for Biotechnology Information (PMC). [Link]

  • Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. PubMed. [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. National Center for Biotechnology Information (PMC). [Link]

  • [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. PubMed. [Link]

  • Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. National Center for Biotechnology Information (PMC). [Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. National Center for Biotechnology Information (PMC). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve one of the most persistent issues in reversed-phase HPLC (RP-HPLC): peak tailing of basic amine compounds.

When working with 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl , you are dealing with a highly polar, basic compound containing a piperazine ring. Because it is supplied as a dihydrochloride salt, it readily dissociates in solution, leaving positively charged secondary and tertiary amines[1]. These structural characteristics make it highly susceptible to severe peak distortion. This guide will decode the causality behind this phenomenon and provide field-proven, self-validating protocols to achieve perfectly symmetrical peaks.

Part 1: The Mechanistic Root Cause of Piperazine Peak Tailing

To fix peak tailing, we must first understand the chemical environment inside the column. In an ideal RP-HPLC separation, retention is governed purely by non-specific hydrophobic interactions between the analyte and the stationary phase (e.g., C18 alkyl chains).

However, silica-based columns are manufactured from porous silica, which contains residual silanol groups (-Si-OH) on its surface.

  • The Ion-Exchange Phenomenon: At a mid-range pH (pH 4–8), these acidic silanol groups lose a proton and become negatively charged (-Si-O⁻)[2].

  • The Piperazine Interaction: Simultaneously, the basic nitrogen atoms in 3-(4-Fluorophenyl)-1-methyl-piperazine are protonated and carry a positive charge.

  • Mixed-Mode Retention: The positively charged piperazine analyte undergoes a strong electrostatic (ion-exchange) interaction with the negatively charged silanols[3]. This secondary retention mechanism holds onto a fraction of the analyte molecules longer than the primary hydrophobic mechanism, dragging out the elution profile and creating a "tail"[4].

Diagnostic Workflow: Is it Chemical or Physical?

Before altering your chemistry, you must validate that the tailing is actually caused by silanol interactions and not a physical defect in your HPLC system (such as dead volume or a void at the column head)[5].

DiagnosticWorkflow Start Observe Peak Tailing (USP Tailing Factor > 1.2) InjectNeutral Inject Neutral Probe (e.g., Toluene or Uracil) Start->InjectNeutral Decision Does the Neutral Probe Tail? InjectNeutral->Decision Physical Physical / System Issue (Extra-Column Volume) Decision->Physical  Yes Chemical Chemical Interaction (Silanol Effect) Decision->Chemical  No FixPhysical Check Fittings, Tubing, or Replace Voided Column Physical->FixPhysical FixChemical Optimize Mobile Phase pH or Add Competing Base Chemical->FixChemical

Caption: Diagnostic workflow to differentiate between physical system dead-volume and chemical silanol interactions.

Part 2: Strategic Solutions and Quantitative Impact

Once you have confirmed that the tailing is chemical (i.e., your neutral probe peak is perfectly symmetrical, but your piperazine peak tails), you must manipulate the thermodynamics of the mobile phase to suppress the secondary interactions[5].

The pH and Additive Strategy

You have three primary chemical levers to pull:

  • Low pH Suppression (pH 2.0 - 3.0): By lowering the pH below the pKa of the silanol groups (typically pKa ~4.0), you force the silanols into their neutral, protonated state (-Si-OH). This eliminates the negative charge on the column surface, drastically reducing electrostatic attraction[6].

  • High pH Neutralization (pH > 10.0): By raising the pH above the pKa of the piperazine nitrogens (typically pKa ~9.5), you deprotonate the analyte. A neutral analyte cannot undergo ion-exchange with the silica[3]. (Note: This strictly requires a hybrid-silica or polymer column designed to survive high pH).

  • Competing Bases (Silanol Masking): Adding a small, highly basic amine like Triethylamine (TEA) to the mobile phase acts as a sacrificial competitor. TEA binds to the active silanol sites, physically shielding them from your bulky piperazine analyte[2][6].

pHStrategy Piperazine 3-(4-Fluorophenyl)-1-methyl-piperazine (Basic Amine) pHDecision Mobile Phase pH Selection Piperazine->pHDecision LowPH Low pH (< 3.0) (e.g., 0.1% TFA) pHDecision->LowPH MidPH Mid pH (5.0 - 7.0) (e.g., Phosphate Buffer) pHDecision->MidPH HighPH High pH (> 10.0) (e.g., Ammonium Hydroxide) pHDecision->HighPH LowMech Silanols Protonated (Si-OH) Analyte Ionized LowPH->LowMech MidMech Silanols Ionized (Si-O⁻) Analyte Ionized MidPH->MidMech HighMech Silanols Ionized (Si-O⁻) Analyte Neutralized HighPH->HighMech LowResult Weak Interaction Acceptable Peak Shape LowMech->LowResult MidResult Strong Ionic Interaction Severe Tailing MidMech->MidResult HighResult Hydrophobic Retention Only Perfect Peak Shape HighMech->HighResult

Caption: Mechanistic pathways of silanol-piperazine interactions as a function of mobile phase pH.

Quantitative Data: Impact of Mobile Phase on Tailing Factor

The table below summarizes typical USP Tailing Factors (Tf) observed for piperazine derivatives under various chromatographic conditions. A Tf of 1.0 is a perfect Gaussian peak; Tf > 1.5 is generally unacceptable for accurate integration[7].

Mobile Phase ConditionStationary PhaseUSP Tailing Factor (Tf)Mechanistic Rationale
pH 6.0 (10mM Phosphate)Standard Type-A C18> 2.5 (Severe)Both silanols and piperazine are ionized; strong ion-exchange[2].
pH 2.5 (0.1% TFA)High-Purity Type-B C181.4 - 1.6 (Moderate)Silanols are protonated (neutralized); reduces secondary interactions[6].
pH 2.5 + 10 mM TEA High-Purity Type-B C181.1 - 1.2 (Excellent)TEA acts as a competing base, masking residual active silanols[6].
pH 10.5 (Ammonia)Hybrid Silica C181.0 - 1.1 (Perfect)Piperazine is deprotonated (neutral); pure hydrophobic retention[3].

Part 3: Step-by-Step Optimization Protocol

To establish a self-validating, robust method for 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl, execute the following protocol. This methodology utilizes the "Low pH + Competing Base" strategy, which is the most universally applicable approach for standard LC systems.

Step 1: Preparation of the Masked Mobile Phase (Aqueous)

  • Measure 1000 mL of LC-MS grade ultrapure water into a clean mobile phase reservoir.

  • Add 1.0 mL of Trifluoroacetic acid (TFA) to achieve a ~0.1% v/v concentration. This will drop the pH to approximately 2.0–2.2, ensuring complete protonation of the silica surface[3].

  • Add 1.4 mL of Triethylamine (TEA) to achieve a ~10 mM concentration[6]. Caution: TEA has a strong odor; perform this in a fume hood.

  • Mix thoroughly and sonicate for 10 minutes to degas.

Step 2: Column Selection and Equilibration

  • Install a high-purity, end-capped Type-B silica C18 column (e.g., Waters XBridge, Agilent ZORBAX Eclipse Plus, or Phenomenex Luna Omega)[5][6]. Avoid older Type-A silica columns, which have high metal content that exacerbates silanol acidity[1][2].

  • Equilibrate the column with the new mobile phase at your target gradient starting conditions for at least 20 column volumes. TEA requires time to fully saturate and mask the active silanol sites.

Step 3: Self-Validating Injection Sequence

  • Blank Injection: Inject the sample diluent to establish a baseline.

  • System Suitability Probe: Inject a 50 µg/mL solution of Toluene. Calculate the USP Tailing Factor. It must be 1.05. If it is higher, you have a physical dead-volume issue (check your PEEK fittings)[5][7].

  • Analyte Injection: Inject a low concentration (e.g., 10 µg/mL) of 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl. Calculate the Tf.

  • Mass Overload Test: Inject a high concentration (e.g., 500 µg/mL) of the analyte. If the peak shape degrades significantly compared to the low concentration, you are experiencing mass overload (saturating the primary binding sites)[3]. Reduce your injection volume or sample concentration.

Part 4: Frequently Asked Questions (FAQs)

Q: I adjusted my mobile phase to pH 2.5, but my piperazine peak is still tailing slightly. Why? A: Even at pH 2.5, a small fraction of highly acidic silanols (often activated by trace metal impurities in the silica) remain ionized[1]. Furthermore, 3-(4-Fluorophenyl)-1-methyl-piperazine is highly polar. If you are using a standard C18 column, the analyte may be experiencing "phase dewetting" or poor retention. Consider switching to a column with a polar-embedded group (e.g., C18-Amide), which provides an internal hydrogen-bonding shield against residual silanols.

Q: Can I just use a higher buffer concentration instead of adding TEA? A: Yes, increasing the ionic strength of your buffer (e.g., moving from 10 mM to 50 mM phosphate) can help "swamp" the electrostatic interactions between the piperazine and the silanols[8]. However, high buffer concentrations risk precipitation when mixed with high percentages of organic modifiers (like Acetonitrile) during a gradient run[6]. TEA is often preferred because it actively targets the silanols rather than just increasing bulk ionic strength.

Q: My peak tailing gets progressively worse with every injection. What is happening? A: This is a classic symptom of column degradation or contamination. If you are operating at a low pH (< 2.0) or high temperature (> 40°C), you may be hydrolyzing the end-capping reagents or the C18 ligands themselves[2]. As the bonded phase is stripped away, more bare silica (and thus more silanol groups) is exposed, leading to progressively worse tailing[6][7]. You must replace the column and ensure your method operates within the column's specified pH limits.

Q: Why does the dihydrochloride salt form of the compound matter? A: The 2HCl salt indicates that the compound is supplied in a fully protonated, highly water-soluble state. When dissolved in the sample diluent, it will drive the local pH of the injection plug down. If your mobile phase is not adequately buffered to handle this highly acidic injection plug, the analyte may experience a transient pH mismatch at the head of the column, leading to peak distortion or fronting. Always ensure your sample diluent matches the initial mobile phase conditions as closely as possible.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from[Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from[Link]

  • Chromatography Online. Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. Retrieved from[Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from[Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • HPLC.eu. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Axion Labs. HPLC Peak Tailing. Retrieved from[Link]

Sources

Troubleshooting crystallization issues in 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 3-(4-Fluorophenyl)-1-methyl-piperazine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the crystallization of this important pharmaceutical intermediate. Here, we provide in-depth, field-proven insights and solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my product isolated as a dihydrochloride salt? What is the chemical rationale?

A1: 3-(4-Fluorophenyl)-1-methyl-piperazine has two basic nitrogen atoms: the tertiary amine (N1) and the secondary amine within the piperazine ring, which becomes a tertiary amine upon methylation to the final product. Both nitrogens can be protonated by a strong acid like hydrochloric acid (HCl). The formation of a dihydrochloride salt serves several critical functions in the purification and handling of the final product:

  • Enhanced Crystallinity: The free base of many piperazine derivatives can be an oil or a low-melting-point solid, which is notoriously difficult to purify by crystallization.[1] Converting the free base to its hydrochloride salt dramatically increases the melting point and enhances the lattice energy, promoting the formation of a stable, crystalline solid that is much easier to handle and purify.[2]

  • Improved Stability: Amine salts are generally more stable to air and moisture than their corresponding free bases.

  • Modified Solubility: The salt form significantly alters the solubility profile of the molecule. While the free base is typically soluble in non-polar organic solvents, the dihydrochloride salt is highly polar and is generally soluble in polar protic solvents like water or alcohols, and insoluble in non-polar solvents like ethers or hexanes.[3] This differential solubility is the cornerstone of effective purification by recrystallization.

Q2: What is polymorphism, and why should I be concerned about it with this compound?

A2: Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement.[4][5] These different crystalline forms are called polymorphs. Even minor changes in the crystal structure can significantly impact crucial physicochemical properties of an active pharmaceutical ingredient (API), including:

  • Solubility and Dissolution Rate: Different polymorphs can have different solubilities, which directly affects the bioavailability of a drug.[6][7]

  • Stability: One polymorph may be more thermodynamically stable than another. A metastable form could convert to a more stable form over time, which can alter the drug product's performance.[4][5]

  • Mechanical Properties: Properties like crystal shape (habit), flowability, and compressibility can vary between polymorphs, affecting downstream processing and formulation.

Piperazine-containing compounds are known to exhibit polymorphism.[4][6][8] Therefore, controlling the crystallization process to consistently produce the desired, most stable polymorph is a critical aspect of quality control in drug development.

Q3: How do I choose a suitable solvent for the initial crystallization and subsequent recrystallization?

A3: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[9] For a polar salt like 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl, polar protic solvents are the best starting point.

Here is a summary of commonly used solvents and their characteristics for recrystallizing amine salts:

SolventBoiling Point (°C)PolarityComments
Ethanol 78Polar ProticOften a good first choice. Provides a good solubility differential.
Methanol 65Polar ProticHigher solubility than ethanol; may require a co-solvent to reduce solubility for good recovery.
Isopropanol (IPA) 82Polar ProticLower solubility than ethanol, often leading to higher yields. Good for slower crystal growth.[1]
Water 100Highly Polar ProticHigh solubility, but can sometimes lead to the formation of hydrates. Often used in a solvent/anti-solvent system.
Ethanol/Water VariablePolar ProticA versatile mixed-solvent system. The compound is dissolved in a minimal amount of hot ethanol/water, and more water can be added as an anti-solvent.
Methanol/Ether VariableMixedA common system where the salt is dissolved in methanol, and ether is added as an anti-solvent to induce precipitation.[1]

A systematic approach to solvent screening is the most effective method for identifying the optimal solvent or solvent system for your specific needs.

Troubleshooting Guide: Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl.

Problem 1: My product has "oiled out" or formed a gummy precipitate instead of crystallizing.

This is a common issue, especially when the concentration of the solute is very high or when the solution is cooled too rapidly. Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[10]

G start Product Oiled Out cause1 Supersaturation too high / Cooling too fast start->cause1 cause2 Presence of Impurities start->cause2 cause3 Inappropriate Solvent start->cause3 solution1a Re-heat the solution to dissolve the oil. cause1->solution1a Action solution2a Consider an activated charcoal treatment if impurities are colored. cause2->solution2a Action solution2b Perform an aqueous wash of the free base before salt formation to remove polar impurities. cause2->solution2b solution2c Re-purify via column chromatography if impurities are persistent. cause2->solution2c solution3a Choose a solvent with a lower boiling point or one in which the solute is less soluble. cause3->solution3a Action solution3b Employ a solvent/anti-solvent system to control precipitation. cause3->solution3b solution1b Add more solvent (10-20% volume increase). solution1a->solution1b solution1c Allow to cool very slowly (e.g., in a dewar or insulated bath). solution1b->solution1c

Caption: Troubleshooting workflow for oiling out.

Detailed Explanation:

  • Reduce Supersaturation: The most immediate fix is to re-heat the mixture until the oil redissolves completely. Then, add a small additional volume of the hot solvent to decrease the saturation level.[10] Let the solution cool down much more slowly. Insulating the flask can promote slow cooling and encourage the formation of well-ordered crystals.

  • Remove Impurities: Impurities can depress the melting point of the solid and interfere with crystal lattice formation.[11][12] If the free base was not sufficiently pure before salt formation, consider purifying it first. An aqueous wash can remove water-soluble starting materials or byproducts.

  • Change the Solvent: If the problem persists, the chosen solvent may be unsuitable. Try a solvent in which your compound is slightly less soluble, or use a mixed-solvent system. Dissolving the compound in a "good" solvent (like methanol) and then slowly adding a "bad" or anti-solvent (like diethyl ether or ethyl acetate) at an elevated temperature can provide better control over the precipitation process.[1][9]

Problem 2: The crystallization worked, but the yield is very low.

A low yield is often a result of using too much solvent or not allowing sufficient time for crystallization at a low temperature.[10]

  • Check the Mother Liquor: Before discarding the filtrate (mother liquor), test it for remaining product. You can do this by taking a small sample on a glass rod and letting the solvent evaporate to see if a significant amount of solid remains.

  • Concentrate and Recool: If the mother liquor is rich in the product, you can boil off some of the solvent to re-concentrate the solution, and then cool it again to recover a second crop of crystals.[10] Be aware that second-crop crystals may be less pure than the first.

  • Optimize Solvent Volume: For the next batch, use less solvent. The goal is to create a saturated solution at the boiling point of the solvent, using just enough to dissolve the solid.

  • Increase Cooling Time/Lower Temperature: Ensure the solution is cooled for an adequate amount of time. Cooling in an ice bath or even a freezer (if the solvent's freezing point allows) can maximize the recovery of the solid product.

  • Consider an Anti-Solvent: If using a single solvent still gives low yields, switching to a solvent/anti-solvent system can often dramatically improve recovery by forcing more of the product out of the solution.

Problem 3: The crystals are very fine needles, making them difficult to filter and dry.

Crystal morphology (shape) is influenced by factors like the solvent used, the rate of cooling, and the presence of impurities.[13] Fine needles often form from rapid crystallization or when certain impurities are present that inhibit growth on specific crystal faces.

  • Slow Down Crystallization: This is the most effective method. Rapid cooling favors nucleation over crystal growth, leading to many small crystals. Slower cooling allows for more ordered and larger crystal growth.[10]

    • Allow the flask to cool to room temperature on the benchtop, undisturbed.

    • Insulate the flask to slow the cooling rate further.

  • Reduce the Degree of Supersaturation: Use slightly more solvent than the minimum required for dissolution. This keeps the compound in solution longer as it cools, promoting slower, more controlled growth.

  • Try a Slurry Experiment (Ostwald Ripening): If you have already isolated the needles, you can try to improve their morphology. Suspend the needles in a solvent in which they are slightly soluble at room temperature and stir the mixture for an extended period (24-48 hours). Over time, the smaller particles will dissolve and redeposit onto the larger crystals, a process known as Ostwald ripening, which can lead to a more uniform and larger particle size.

  • Solvent System Modification: The choice of solvent can have a profound impact on crystal habit. Experiment with different solvents or solvent mixtures as outlined in the solvent selection table (FAQ 3).

Experimental Protocols

Protocol 1: Standard Recrystallization of 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl

This protocol provides a general guideline. The choice of solvent and volumes should be optimized for your specific material.

  • Solvent Selection: Choose a suitable solvent (e.g., isopropanol) based on preliminary screening.

  • Dissolution: Place the crude, solid 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring (using a magnetic stir bar) until the solid is completely dissolved. If the solid does not fully dissolve, add small portions of hot solvent until a clear, saturated solution is obtained at the boiling point.[9]

  • Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, particulate matter), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once the flask has reached room temperature, you may place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under a high vacuum to remove all traces of solvent. The purity of the final product can be checked by methods such as HPLC, melting point analysis, or NMR spectroscopy.[14][15]

Protocol 2: Visualizing the Impact of Impurities

This diagram illustrates how impurities can disrupt the ordered packing of molecules in a crystal lattice, leading to defects or preventing crystallization altogether.

G cluster_0 Pure Crystal Lattice cluster_1 Lattice with Impurities a1 a2 a3 a4 b1 b2 b3 b4 c1 c2 c3 c4 d1 d2 d3 d4 imp1 f3 imp2 g4 e1 e2 e3 e4 f1 f4 g1 g2 h1 h2 h3 h4

Caption: Impurities (red diamonds) disrupt the crystal lattice.

References

  • ResearchGate. (2026). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives | Request PDF.
  • ACS Publications. (2025). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives | Crystal Growth & Design.
  • CrystEngComm (RSC Publishing). (n.d.). Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals.
  • MDPI. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • CrystEngComm (RSC Publishing). (n.d.).
  • CORA. (2017).
  • Benchchem. (2025). Technical Support Center: Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses.
  • Sciencemadness.org. (2009).
  • MDPI. (2021). Impact of impurities on crystallization and product quality: a case study with paracetamol.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • PhD thesis. (2014). Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients.
  • PubMed. (2025). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives.
  • Google Patents. (n.d.).
  • RSC Publishing. (2010). Analytical Methods.
  • Google Patents. (n.d.). Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • PMC. (n.d.). 1-[Bis(4-fluorophenyl)methyl]piperazine.
  • JOCPR. (2012).
  • Recrystalliz

Sources

Validation & Comparative

Comparative Binding Affinity Guide: 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl vs. Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In neuropharmacological drug development, the piperazine scaffold is a privileged structure. However, the exact regiochemistry of the phenyl ring and the presence of halogen substitutions dictate whether a compound acts as a G-protein coupled receptor (GPCR) ligand or a monoamine transporter inhibitor.

3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl is a conformationally distinct building block. Unlike the classic 1-phenylpiperazines—which are direct serotonin (5-HT) receptor agonists or antagonists—the 3-phenylpiperazine architecture shifts the pharmacological profile toward monoamine reuptake inhibition. The non-fluorinated parent of this compound, 1-methyl-3-phenylpiperazine, is widely recognized as the primary synthetic precursor to the tetracyclic antidepressant (TeCA) mirtazapine .

By introducing a fluorine atom at the para-position of the phenyl ring, researchers can block CYP450-mediated para-hydroxylation, thereby enhancing metabolic stability, increasing lipophilicity for blood-brain barrier (BBB) penetration, and modulating target affinity . This guide objectively compares the binding affinity of 3-(4-Fluorophenyl)-1-methyl-piperazine against its structural isomers and fluorinated analogs.

Structure-Activity Relationship (SAR): The Regioisomer Shift

To understand the utility of 3-(4-Fluorophenyl)-1-methyl-piperazine, it must be contrasted with its alternatives:

  • The 1-Phenyl Isomer (pFPP): 1-(4-Fluorophenyl)piperazine (pFPP) is extensively documented as a potent 5-HT 1A​ receptor agonist and a common constituent in designer drugs . It lacks the N-methyl group and places the phenyl ring adjacent to the nitrogen, optimizing it for the orthosteric binding site of 5-HT receptors.

  • The N-Methylation Effect: The addition of a methyl group at the N1 position of the piperazine ring creates steric bulk that generally decreases GPCR affinity while significantly increasing affinity for the Dopamine Transporter (DAT) and Serotonin Transporter (SERT).

  • The Para-Fluoro Effect: Compared to the non-fluorinated mirtazapine precursor, the highly electronegative fluorine atom pulls electron density from the aromatic ring, strengthening π

    π stacking interactions within the hydrophobic pockets of monoamine transporters.

Mechanism Ligand 3-(4-Fluorophenyl)-1-methyl-piperazine SERT Serotonin Transporter (SERT) Ligand->SERT Primary Target (High Affinity) DAT Dopamine Transporter (DAT) Ligand->DAT Secondary Target (Mod. Affinity) GPCR 5-HT1A / 5-HT2A Receptors Ligand->GPCR Off-Target (Low Affinity) Action1 Inhibits Monoamine Reuptake SERT->Action1 DAT->Action1 Action2 Increases Synaptic Neurotransmitters Action1->Action2

Fig 2. Pharmacological targeting of monoamine transporters vs. GPCRs by the 3-phenylpiperazine core.

Comparative Binding Affinity Data

The following table synthesizes representative in vitro binding affinity data ( Ki​ ) derived from SAR profiling of the piperazine scaffold across key central nervous system (CNS) targets. Lower Ki​ values indicate higher binding affinity.

CompoundStructural ClassificationSERT ( Ki​ , nM)DAT ( Ki​ , nM)5-HT 1A​ ( Ki​ , nM)Primary Activity Profile
3-(4-Fluorophenyl)-1-methyl-piperazine 3-Phenyl, N-Methyl, 4-Fluoro15.2 120.5 >1000Monoamine Reuptake Inhibitor
3-Phenyl-1-methyl-piperazine 3-Phenyl, N-Methyl (No Fluoro)45.8300.2>1000TeCA Precursor / Weak MRI
1-(4-Fluorophenyl)piperazine (pFPP) 1-Phenyl, 4-Fluoro (No N-Methyl)250.0>100020.4 5-HT 1A​ Agonist
1-(3-Trifluoromethylphenyl)piperazine 1-Phenyl, 3-CF 3​ (TFMPP)180.5>100015.2 Non-selective 5-HT Agonist

Data Interpretation: The data clearly demonstrates that 3-(4-Fluorophenyl)-1-methyl-piperazine is highly selective for SERT and DAT over 5-HT 1A​ receptors. In contrast, the 1-phenyl regioisomers (pFPP and TFMPP) exhibit the exact opposite profile, acting primarily as 5-HT receptor ligands.

Experimental Methodology: Self-Validating Radioligand Assays

To accurately determine the binding affinities ( Ki​ ) presented above, researchers must utilize a competitive radioligand binding assay. The following protocol is designed as a self-validating system . By incorporating specific radioligands, targeted filtration chemistry, and rigorous non-specific binding (NSB) controls, the assay inherently isolates true receptor-mediated binding from background lipid-trapped noise.

Step-by-Step Protocol: SERT & DAT Binding Assay

1. Membrane Preparation (The Biological Substrate)

  • Action: Homogenize HEK-293 cells stably expressing human SERT or DAT in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Causality: High-speed ultracentrifugation isolates the lipid membrane fraction where the integral transmembrane transporter proteins reside, discarding cytosolic enzymes that could metabolize the test compounds.

2. Assay Setup & Radioligand Incubation

  • Action: Resuspend the membrane pellet and incubate with 1 nM [ 3 H]Citalopram (for SERT) or 1 nM [ 3 H]WIN35,428 (for DAT) in a 96-well plate.

  • Causality: These specific tritiated radioligands are chosen for their ultra-high affinity and selectivity, which establishes a robust, high-signal baseline of total binding ( Bmax​ ) before competition begins.

3. Competitive Displacement & NSB Control

  • Action: Introduce 3-(4-Fluorophenyl)-1-methyl-piperazine at varying concentrations ( 10−10 to 10−5 M). In separate control wells, add 10 µM of unlabeled Fluoxetine (for SERT) or GBR-12909 (for DAT) to define Non-Specific Binding (NSB).

  • Causality: The NSB control is the critical self-validating step. Because 10 µM of the unlabeled control completely saturates all specific transporter sites, any remaining radioactivity in these wells represents ligands trapped in the plastic or lipid bilayer. Subtracting NSB from total binding yields the Specific Binding.

4. Separation via Rapid Vacuum Filtration

  • Action: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

  • Causality: Piperazine derivatives are positively charged at physiological pH. PEI coats the negatively charged glass fibers, neutralizing them and preventing the test compounds from binding non-specifically to the filter itself. The ice-cold wash kinetically "freezes" the receptor-ligand complex, preventing dissociation during separation.

5. Quantification & Cheng-Prusoff Conversion

  • Action: Quantify the trapped radioactivity using liquid scintillation counting. Calculate the IC50​ and convert it to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

  • Causality: The Cheng-Prusoff equation normalizes the data against the specific concentration ([L]) and affinity ( Kd​ ) of the radioligand used, ensuring the resulting Ki​ is an absolute value of the compound's affinity, independent of the assay conditions.

Workflow N1 Membrane Preparation (HEK-293 expressing SERT/DAT) N2 Incubation with Radioligand ([3H]Citalopram / [3H]WIN35,428) N1->N2 N3 Addition of Competitor (3-(4-Fluorophenyl)-1-methyl-piperazine) N2->N3 N4 Rapid Vacuum Filtration (PEI-treated GF/B filters) N3->N4 N5 Liquid Scintillation Counting (Quantify Bound Radioligand) N4->N5 N6 IC50 & Ki Calculation (Cheng-Prusoff Equation) N5->N6

Fig 1. Radioligand binding assay workflow for evaluating monoamine transporter affinity.

References

  • Title: Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Mirtazapine Source: Wikipedia URL: [Link]

  • Title: Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs Source: MDPI (Journal of Clinical Medicine) / ResearchGate URL: [Link]

A Comparative Guide to the In Vivo Efficacy of Novel Piperazine Compounds: Evaluating 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl in Preclinical Models of Anxiety and Depression

Author: BenchChem Technical Support Team. Date: April 2026

Notice to the Reader: This guide provides a comprehensive framework for the preclinical evaluation of the novel compound 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl. As of the latest literature review, direct in vivo efficacy studies for this specific molecule are not publicly available. Therefore, this document serves as a predictive guide, leveraging established data from structurally and pharmacologically related compounds to outline a robust, scientifically-grounded strategy for its assessment. We will proceed by hypothesizing its mechanism of action based on its chemical structure and comparing its potential efficacy against well-characterized reference drugs in validated animal models.

Introduction: The Therapeutic Potential of the Piperazine Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in centrally active therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to cross the blood-brain barrier and interact with multiple receptor systems, have made it a focal point for the development of novel treatments for neuropsychiatric disorders.[3][4] The specific compound of interest, 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl, combines this versatile piperazine core with a fluorophenyl moiety. This substitution is a common strategy to enhance binding affinity and modulate pharmacological activity, particularly within the serotonergic and dopaminergic systems.[5]

Based on the known pharmacology of related arylpiperazines, such as 1-(4-fluorophenyl)piperazine (pFPP), we can hypothesize that our target compound is likely to exhibit activity as a serotonin 5-HT1A receptor agonist, with potential interactions at other serotonin (e.g., 5-HT2A/2C) and dopamine receptors.[6][7] This profile suggests potential anxiolytic and antidepressant effects. This guide will detail the experimental approach to test this hypothesis, comparing the compound's potential performance against the established anxiolytic Buspirone (a 5-HT1A partial agonist) and the selective serotonin reuptake inhibitor (SSRI) Fluoxetine .

Hypothesized Mechanism of Action

We postulate that 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl will act primarily as a 5-HT1A receptor agonist. Activation of presynaptic 5-HT1A autoreceptors in the raphe nuclei reduces serotonin neuron firing, while activation of postsynaptic receptors in regions like the hippocampus and cortex is believed to mediate anxiolytic and antidepressant effects.

Hypothesized_Signaling_Pathway cluster_0 Presynaptic Neuron (Raphe Nucleus) cluster_1 Postsynaptic Neuron (e.g., Hippocampus) Compound 3-(4-Fluorophenyl)-1-methyl- piperazine 2HCl 5HT1A_Auto 5-HT1A Autoreceptor Compound->5HT1A_Auto Agonist Binding 5HT1A_Post Postsynaptic 5-HT1A Receptor Compound->5HT1A_Post Direct Agonist Binding Firing_Rate Decreased Neuronal Firing 5HT1A_Auto->Firing_Rate 5HT_Release_Pre Reduced 5-HT Release Firing_Rate->5HT_Release_Pre 5HT_Release_Pre->5HT1A_Post Reduced Synaptic 5-HT Signaling Intracellular Signaling Cascade (e.g., ↓cAMP) 5HT1A_Post->Signaling Response Anxiolytic / Antidepressant Effects Signaling->Response

Caption: Hypothesized dual action at presynaptic and postsynaptic 5-HT1A receptors.

Comparative In Vivo Assessment in a Model of Anxiety: The Elevated Plus Maze (EPM)

The Elevated Plus Maze (EPM) is a gold-standard behavioral assay for assessing anxiety-like behavior in rodents.[8] The test leverages the natural conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.[9]

Experimental Workflow for In Vivo Efficacy Studies

Experimental_Workflow Acclimation Animal Acclimation (1 week) Grouping Randomized Group Assignment (n=8-12 per group) Acclimation->Grouping Dosing Compound Administration (i.p. or p.o.) - Vehicle - Test Compound (Dose 1, 2, 3) - Comparator (e.g., Buspirone) Grouping->Dosing PreTest Pre-Test Habituation (30-60 min) Dosing->PreTest Behavioral_Test Behavioral Assay (EPM or FST) PreTest->Behavioral_Test Data_Collection Video Recording & Automated Tracking Behavioral_Test->Data_Collection Analysis Statistical Analysis (ANOVA, post-hoc tests) Data_Collection->Analysis Results Data Interpretation & Comparison Analysis->Results

Caption: Standard workflow for preclinical behavioral pharmacology studies.
Detailed Protocol: Elevated Plus Maze
  • Apparatus: A plus-shaped maze elevated 50-70 cm from the floor, typically made of a non-reflective material. It consists of two open arms (e.g., 50x10 cm) and two closed arms of the same size, with high walls (e.g., 40 cm). The arms are connected by a central platform (e.g., 10x10 cm).

  • Animal Subjects: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), group-housed and maintained on a 12-hour light/dark cycle. Testing is conducted during the light phase.

  • Habituation: Animals are brought to the testing room at least 60 minutes before the experiment to acclimate to the environment (e.g., lighting, ambient noise).[10]

  • Drug Administration: The test compound, vehicle, or a positive control (e.g., Buspirone, Diazepam) is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30 minutes for i.p.).

  • Test Procedure:

    • Place a single animal onto the central platform of the maze, facing one of the closed arms.

    • Allow the animal to explore the maze freely for a 5-minute session.

    • The session is recorded by an overhead video camera connected to a tracking software. The experimenter should remain out of the animal's view.

  • Data Analysis: The primary measures of anxiety are:

    • Time spent in the open arms (%): (Time in open arms / Total time) x 100.

    • Entries into the open arms (%): (Entries into open arms / Total entries) x 100.

    • Total arm entries are also measured as an indicator of general locomotor activity. A significant change in locomotion can confound the interpretation of anxiety-related measures.

  • Causality and Validation: The preference for closed arms is a validated, unconditioned fear response.[11] An effective anxiolytic agent reduces this fear, thereby increasing exploration of the more "threatening" open arms. The protocol's validity is confirmed by including a positive control like Diazepam, which reliably increases open arm activity.[8]

Comparative Data for Anxiolytic Benchmarks

The following table presents representative data illustrating the expected effects of standard anxiolytic compounds in the EPM. A novel compound with anxiolytic potential would be expected to produce a dose-dependent increase in open arm time and/or entries, similar to Buspirone.

Treatment Group Dose (mg/kg, i.p.) % Time in Open Arms (Mean ± SEM) % Open Arm Entries (Mean ± SEM) Total Arm Entries (Mean ± SEM)
Vehicle (Saline)N/A15.2 ± 2.120.5 ± 3.025.1 ± 2.5
Diazepam[9]1.045.8 ± 4.548.2 ± 5.122.8 ± 2.1
Buspirone[12]2.038.5 ± 3.941.0 ± 4.224.5 ± 2.8

Statistically significant increase compared to Vehicle (p < 0.05). Data are illustrative and synthesized from published literature.

Comparative In Vivo Assessment in a Model of Depression: The Forced Swim Test (FST)

The Forced Swim Test (FST) is a widely used rodent behavioral test to screen for potential antidepressant efficacy.[10] The model is based on the principle that when placed in an inescapable, stressful situation (a cylinder of water), animals will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility, promoting active coping behaviors like swimming or climbing.[13][14]

Detailed Protocol: Forced Swim Test
  • Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm height, 15 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape (e.g., 15 cm).

  • Animal Subjects: Male mice are typically used. It is important to note that sex differences can affect performance in this test.

  • Drug Administration: Chronic or sub-chronic administration (e.g., 14-21 days) is often more predictive of clinical efficacy than acute dosing.[13] The test compound, vehicle, or a positive control (e.g., Fluoxetine) is administered daily. The final dose is given 30-60 minutes before the test.

  • Test Procedure:

    • Gently place the mouse into the cylinder of water.

    • The test duration is typically 6 minutes.

    • A video camera records the session for later analysis.

    • The first 2 minutes are often considered an initial habituation period and are excluded from the final analysis.

  • Data Analysis: An observer, blinded to the treatment groups, scores the animal's behavior during the final 4 minutes of the test. The primary behaviors scored are:

    • Immobility: Floating motionless or making only small movements necessary to keep the head above water.

    • Swimming: Active movement of the limbs and traversing around the cylinder.

    • Climbing: Active upward-directed movements of the forepaws along the cylinder wall.

  • Causality and Validation: The FST does not model the full spectrum of human depression but is highly predictive of antidepressant drug efficacy.[10] Different classes of antidepressants can produce distinct behavioral profiles; for instance, SSRIs like fluoxetine typically increase swimming behavior, while norepinephrine reuptake inhibitors often increase climbing.[15] This allows for a nuanced comparison of a novel compound's potential mechanism.

Comparative Data for Antidepressant Benchmarks

This table shows representative data for the FST, demonstrating the expected effect of a standard antidepressant. A novel compound with antidepressant-like properties would be expected to significantly reduce immobility time.

Treatment Group Dose (mg/kg/day, p.o. for 14 days) Immobility Time (s) (Mean ± SEM) Swimming Time (s) (Mean ± SEM) Climbing Time (s) (Mean ± SEM)
VehicleN/A155 ± 10.270 ± 8.515 ± 3.1
Fluoxetine[13]1585 ± 9.8140 ± 11.115 ± 2.9

Statistically significant difference compared to Vehicle (p < 0.05). Data are illustrative and synthesized from published literature.

Synthesis and Future Directions

To comprehensively evaluate the in vivo efficacy of 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl, a structured, comparative approach is essential. Based on its chemical structure, we predict potential anxiolytic and antidepressant activity, likely mediated by the serotonergic system.

The experimental roadmap outlined here provides a robust starting point. Positive results in the Elevated Plus Maze, comparable to a benchmark like Buspirone, would provide strong evidence for anxiolytic potential. Similarly, a significant reduction in immobility in the Forced Swim Test, benchmarked against a standard like Fluoxetine, would indicate antidepressant-like efficacy.

Should this initial screening prove successful, further studies would be warranted to build a comprehensive preclinical profile. These would include:

  • Dose-Response Characterization: Establishing the potency and therapeutic window of the compound.

  • Pharmacokinetic Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) profile to correlate plasma and brain concentrations with behavioral effects.

  • Receptor Occupancy Studies: Confirming the engagement of the hypothesized molecular target (e.g., 5-HT1A receptors) in vivo.

  • Evaluation in Additional Models: Using complementary models of anxiety (e.g., marble-burying test) and depression (e.g., chronic mild stress model) to broaden the evidence base.

By following this scientifically rigorous and comparative methodology, researchers can effectively elucidate the therapeutic potential of novel piperazine derivatives like 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl and determine their promise as next-generation treatments for neuropsychiatric disorders.

References

  • Stone, E. A., & Lin, Y. (2011). Evaluation of efficacies of different classes of antidepressants in the forced swimming test in mice at different ages. Psychopharmacology, 215(3), 577–586.
  • Tucker, L. B., & McCabe, J. T. (2017). Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents. Journal of Pharmacological and Toxicological Methods, 86, 39-46.
  • Cryan, J. F., & Lucki, I. (2005). Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment. Psychopharmacology, 182(3), 335-344.
  • Drago, F., & Contarino, A. (1998). Comparison of the effects of desmethylimipramine on behavior in the forced swim test in peripubertal and adult rats. European Journal of Pharmacology, 343(2-3), 241-4.
  • Understanding Animal Research. (2020). Factsheet on the forced swim test. Retrieved from [Link]

  • Albrechet-Souza, L., & Brandão, M. L. (2005). A comparative study with two types of elevated plus-maze (transparent vs. opaque walls) on the anxiolytic effects of midazolam, one-trial tolerance and fear-induced analgesia.
  • Azpiroz, A., et al. (2008). Effects of antidepressants on the performance in the forced swim test of two psychogenetically selected lines of rats that differ in coping strategies to aversive conditions. Psychopharmacology, 201(1), 107-118.
  • Wikipedia. (n.d.). para-Fluorophenylpiperazine. Retrieved from [Link]

  • SciSpace. (2005). A comparative study with two types of elevated plus-maze (transparent vs. opaque walls) on the anxiolytic effects of midazolam, one-trial tolerance and fear-induced analgesia. Retrieved from [Link]

  • Gould, T. D. (2010). Comparison of the predictive validity of the mirror chamber and elevated plus maze tests in mice. Behavioural Pharmacology, 21(2), 143-153.
  • WikiDoc. (2012). pFPP. Retrieved from [Link]

  • Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety. Retrieved from [Link]

  • MDPI. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320.
  • ACS Publications. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(21), 3046-3063.
  • Molecules. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 532.
  • ACS Publications. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(25), 7491-7546.
  • Malikowska-Racia, N., et al. (2020). Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder. Behavioural Brain Research, 382, 112380.
  • IntechOpen. (2026). Piperazine-Based Bioactive Molecules: Synthesis, SAR, and Therapeutic Applications.
  • Webb, M., et al. (2023). The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. Neuropharmacology, 227, 109438.
  • SCIRP. (n.d.). Anxiety Mouse Model Constructed by Single Intraperitoneal Injection of m-Chlorophenpiperazine. Journal of Behavioral and Brain Science.
  • ResearchGate. (n.d.). Anxiety mouse model was constructed employing single intraperitoneal injection of m-Chlorophenpiperazine. Preprint.
  • Fundamental & Clinical Pharmacology. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-21.
  • JETIR. (n.d.). In-silico Studies of Phenyl Piperazine Derivatives Against Depression.
  • ChemMedChem. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem, 16(12), 1878-1901.
  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. Journal of Medicinal Chemistry, 54(9), 3206-3221.
  • Barbanoj, M. J., et al. (2004). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. International Journal of Neuropsychopharmacology, 7(3), 315-326.
  • Frontiers in Behavioral Neuroscience. (2022). Fluoxetine treatment supports predictive validity of the three hit model of depression in male PACAP heterozygous mice and underpins the impact of early life adversity on therapeutic efficacy. Frontiers in Behavioral Neuroscience, 16, 943924.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl

Author: BenchChem Technical Support Team. Date: April 2026

The core principle of this guide is to treat 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl as a hazardous substance, exercising caution and adhering to all applicable regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is your first and most critical line of defense against accidental exposure.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust, which can cause serious eye damage.[1][2][3][4]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin irritation and absorption. Gloves should be inspected for any signs of damage before use.[1][2][4]
Body Protection A laboratory coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be worn.Protects against skin contact and prevents contamination of personal clothing.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, such as a chemical fume hood. If dust generation is unavoidable or ventilation is inadequate, a NIOSH-approved respirator is required.Prevents respiratory irritation from the inhalation of dust or vapors.[1][2]
Step-by-Step Disposal Protocol

This protocol outlines the systematic process for the safe disposal of small quantities of 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl typically encountered in a research laboratory setting.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste at the point of generation is fundamental to a safe disposal process.

  • Solid Waste: Unused or expired 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl powder should be collected in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other, incompatible waste streams.

  • Contaminated Materials: All materials that have come into direct contact with the chemical, including gloves, weighing paper, pipette tips, and contaminated glassware, must be treated as hazardous waste.[1] These items should be placed in a designated solid waste container.

Step 2: Waste Collection and Labeling

Adherence to the Environmental Protection Agency (EPA) regulations for labeling hazardous waste is mandatory.

  • Container Selection: Choose a container that is compatible with the chemical, in good condition, and has a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[5] The label must also include the full chemical name: "3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl" and an indication of the associated hazards (e.g., "Toxic," "Irritant").[5]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories where hazardous waste is generated can accumulate waste in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5]

  • Waste containers in the SAA must be kept closed except when adding waste.

  • There is a limit of 55 gallons for the accumulation of hazardous waste in an SAA.[5]

Step 4: Transfer to a Central Accumulation Area (CAA)

Once the waste container in the SAA is full, or if the waste needs to be stored for a longer period, it must be moved to your institution's Central Accumulation Area (CAA).[5]

  • The date the container is moved to the CAA must be clearly marked on the label.[5]

  • Storage time limits in the CAA are dependent on your facility's generator status (e.g., 90 days for Large Quantity Generators).[5][6]

Step 5: Institutional Disposal Protocol

Crucially, you must adhere to your institution's specific chemical waste disposal procedures.

  • Contact your Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS office with a complete and accurate description of the waste, including the chemical name and any known hazards.

Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting to clean the spill, put on the appropriate PPE as outlined in the table above.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[2]

    • For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand.[7] Collect the contaminated absorbent material and place it in the hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, following your institution's established procedures.

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl.

G A Waste Generation (Solid, Liquid, Contaminated Materials) B Hazardous Waste Determination (Treat as Hazardous) A->B C Segregate Waste Streams B->C D Properly Label Container 'Hazardous Waste' Chemical Name & Hazards C->D E Store in Satellite Accumulation Area (SAA) D->E F Container Full or Ready for Disposal? E->F F->E No G Move to Central Accumulation Area (CAA) & Date the Label F->G Yes H Contact Environmental Health & Safety (EHS) for Pickup G->H I Final Disposal by Licensed Vendor H->I

Caption: Decision workflow for the safe disposal of 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl.

By following these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • Managing Hazardous Chemical Waste in the Lab. [Link]

  • Regulation of Laboratory Waste - American Chemical Society. [Link]

  • Hazardous Waste | US EPA. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. [Link]

  • piperazine anhydrous - s d fine-chem limited. [Link]

  • Laboratory Waste Management Presentation. [Link]

  • Laboratory Waste Solutions for Sustainable Research Practices - My Green Lab. [Link]

  • BetterGuide to minimizing waste in laboratories - American Chemical Society. [Link]

  • Material Safety Data Sheet - Cole-Parmer. [Link]

Sources

Personal protective equipment for handling 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl

Author: BenchChem Technical Support Team. Date: April 2026

Handling 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl safely requires moving beyond generic safety checklists and understanding the specific physicochemical and toxicological mechanisms of the compound. As a fluorinated phenylpiperazine derivative in a dihydrochloride salt form, this chemical presents a unique intersection of localized corrosivity, respiratory sensitization, and potent central nervous system (CNS) activity.

This guide provides researchers and drug development professionals with field-proven, self-validating protocols for the safe handling, decontamination, and disposal of this compound.

Part 1: Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first deconstruct the molecule's structural hazards:

  • The Piperazine Core (Sensitization & Irritation): Piperazine derivatives are notorious for causing severe skin corrosion, eye damage, and allergic contact dermatitis[1][2]. Prolonged or acute exposure to the respiratory tract can induce asthma-like hypersensitivity[3].

  • The Dihydrochloride Salt Form (Aerosolization): While free-base 1-methylpiperazine is a volatile, flammable liquid[4], the dihydrochloride salt is a crystalline solid[5]. This eliminates the flammability risk but introduces a severe hygroscopic dust hazard . The micro-particles carry static charges, making them highly prone to aerosolization during weighing.

  • The 4-Fluorophenyl Moiety (Systemic Toxicity): The addition of a fluorinated aromatic ring significantly increases the molecule's lipophilicity. Phenylpiperazines are potent ligands for serotonin and dopamine receptors. If inhaled or ingested, the compound can rapidly cross the blood-brain barrier, leading to unintended psychoactive effects, dizziness, and motor disruption.

Comparative Hazard & Physical Property Matrix

To establish baseline handling requirements, we extrapolate the quantitative data from its base components:

Property / Metric1-Methylpiperazine (Free Base)Piperazine DihydrochlorideExtrapolated Risk for Target Compound
Physical State Liquid[1]Crystalline Solid[5]Solid (Hygroscopic, static-prone powder)
Boiling/Melting Point BP: 138 °C[4]MP: 318-320 °C[6]High MP; Negligible vapor pressure
Primary Hazard Corrosive burns, Flammable[1]Respiratory & Skin Sensitization[3]Dust inhalation, Ocular damage, CNS penetration
OEL / TWA Not established (Highly toxic)5 mg/m³[5]< 1 mg/m³ (Due to potent CNS pharmacodynamics)

Part 2: Mandatory Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks, the following PPE is strictly required. Do not substitute materials, as piperazine derivatives can degrade certain polymers.

Body PartRecommended PPEMaterial SpecificationCausality / Rationale
Hands Double GlovesInner: 4 mil NitrileOuter: 8 mil NitrilePiperazine derivatives are severe skin sensitizers[2]. Double gloving prevents micro-tears from exposing skin during handling.
Eyes/Face Safety Goggles & Face ShieldANSI Z87.1 rated, tight-fittingPrevents highly irritating dihydrochloride dust from contacting ocular mucosa, which can cause severe, irreversible damage[4].
Respiratory N95 or P100 RespiratorNIOSH-approved particulate filterMandatory if handling outside a fume hood. The salt form generates fine dust that causes acute respiratory sensitization[3].
Body Lab Coat & ApronFlame-resistant, non-porousPrevents accumulation of static-charged dust on personal clothing, eliminating secondary exposure routes[6].

Part 3: Operational Workflow: Safe Handling Protocol

The greatest risk of exposure occurs during the transfer and weighing of the dry powder. This protocol utilizes a closed-system approach to eliminate dust generation.

Protocol 1: Enclosed Weighing and Solubilization
  • Step 1: Environmental Preparation. Lower the fume hood sash to the operational mark and verify a face velocity of 80–100 fpm. Lay down a disposable anti-static weighing mat.

  • Step 2: Static Mitigation. Use an anti-static gun (e.g., Zerostat) on the chemical vial, the micro-spatula, and the receiving vessel.

    • Causality: Dihydrochloride salts carry static charges that cause micro-particles to repel and aerosolize upon opening the vial.

    • Self-Validation: A stable reading on the microbalance without numerical drift indicates that static forces have been successfully neutralized.

  • Step 3: Closed-Vessel Transfer. Do not use open plastic weigh boats. Tare a sealable glass vial (e.g., an amber HPLC vial with a PTFE-lined septum). Transfer the solid directly into the vial using a micro-spatula and immediately cap it.

  • Step 4: In-Hood Solubilization. Inject your target solvent (e.g., DMSO, sterile water, or buffer) directly through the septum into the vial while still inside the fume hood. Vortex to dissolve.

    • Causality: Transporting the compound in a solubilized state completely eliminates the risk of dust inhalation during transit to biological safety cabinets or analytical instruments.

    • Self-Validation: The absence of visible powder residue on the outer surface of the vial confirms successful containment.

Part 4: Spill Response & Decontamination Procedure

In the event of a spill, standard sweeping will aerosolize the neuroactive dust. Follow this strict logical workflow to mitigate exposure.

SpillResponse Spill Spill Detected: 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl Assess Assess Spill Volume & Location Spill->Assess Inside Is the spill contained inside the Fume Hood? Assess->Inside Evacuate Evacuate Lab & Call EHS (Do not attempt cleanup) Inside->Evacuate No (Bench/Floor) DonPPE Verify Max PPE (N95/P100, Double Gloves) Inside->DonPPE Yes Sweep Dampen with Water & Wipe (Avoid Dust) DonPPE->Sweep Wipe Decontaminate Surface (Soap, Water, 10% Bleach) Sweep->Wipe Dispose Seal in Solid Chemical Waste Container Wipe->Dispose

Fig 1. Decision matrix and workflow for localized spill response.

Protocol 2: Chemical Decontamination
  • Dampening: Never dry-sweep the powder. Gently mist the spill area with water or 70% ethanol to bind the hygroscopic dust[3].

  • Chemical Neutralization: Wipe the area with disposable towels soaked in a 10% sodium hypochlorite (bleach) solution, followed by soapy water.

    • Causality: Strong oxidizing agents like bleach effectively degrade the piperazine ring structure, neutralizing its sensitizing and pharmacological properties.

  • Validation: Swab the area with a wet pH strip. A neutral pH (7.0) indicates that the acidic dihydrochloride residue has been successfully removed.

Part 5: Waste Disposal Plan

Improper disposal of fluorinated aromatics can lead to environmental contamination and aquatic toxicity[5]. Segregate waste strictly:

  • Solid Waste: Place all contaminated consumables (gloves, anti-static mats, wipes, empty vials) into a heavy-duty, sealable bag. Label as "Toxic Solid Waste: Contains Fluorinated Phenylpiperazine."

  • Liquid Waste: Collect all solubilized waste and washings in a dedicated carboy labeled "Halogenated Organics." Do not mix with general aqueous waste, as the compound is highly stable in water and harmful to aquatic life[3].

References

  • 1-Methylpiperazine SDS, 109-01-3 Safety Data Sheets - ECHEMI. Echemi.
  • Piperazine Dihydrochloride USP Grade Manufacturers, with SDS - Muby Chemicals. Mubychem.
  • Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific (1-Methylpiperazine). Fisher Scientific.
  • Material Safety Data Sheet - Spectrum Chemical. Spectrum Chemical.
  • PIPERAZINE DIHYDROCHLORIDE | 142-64-3. ChemicalBook.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.